molecular formula C43H62F3N9O9S2 B15607321 Wkymvm-NH2 tfa

Wkymvm-NH2 tfa

Cat. No.: B15607321
M. Wt: 970.1 g/mol
InChI Key: MYVYQWVNXDVTBW-CZPFDPCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wkymvm-NH2 tfa is a useful research compound. Its molecular formula is C43H62F3N9O9S2 and its molecular weight is 970.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31-,32-,33-,34-,35-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVYQWVNXDVTBW-CZPFDPCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H62F3N9O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Formyl Peptide Receptor Agonist WKYMVm-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2, commonly known as WKYMVm-NH2 (TFA salt), is a potent and selective agonist for the formyl peptide receptor (FPR) family, with a particularly high affinity for FPR2 (also known as FPRL1).[1][2] As G protein-coupled receptors (GPCRs), FPRs are pivotal in mediating innate immune responses and inflammation.[2][3] WKYMVm-NH2 has emerged as a critical tool for elucidating the roles of FPRs in a multitude of physiological and pathological processes, including chemotaxis, phagocytosis, superoxide (B77818) production, and cell proliferation.[4][5] This technical guide provides a comprehensive overview of WKYMVm-NH2 TFA, including its biochemical properties, signaling pathways, quantitative data on its activity, and detailed protocols for key experimental assays.

Core Concepts and Mechanism of Action

WKYMVm-NH2 is a synthetic peptide identified from a combinatorial library that activates members of the formyl peptide receptor family, which in humans includes FPR1, FPR2, and FPR3.[2] It exhibits a strong preference for FPR2, activating it at picomolar concentrations.[1] Upon binding, WKYMVm-NH2 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi and Gq families.[3] This initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Quantitative Data

The biological activity of WKYMVm-NH2 has been quantified in various cell-based assays. The following tables summarize key potency and affinity data.

Table 1: EC50 Values for WKYMVm-NH2 Induced Calcium Mobilization

Cell LineReceptor ExpressedEC50 ValueReference(s)
HL-60FPR2/FPRL12 nM[5]
HL-60FPR3/FPRL280 nM[5]
RBL-2H3mFPR1.5 nM[6]

Table 2: EC50 Values for Other WKYMVm-NH2 Induced Cellular Responses

Cellular ResponseCell TypeEC50 ValueReference(s)
Superoxide ProductionNeutrophils75 nM[5]

Table 3: Binding Affinity (Ki) of WKYMVm-NH2

ReceptorMethodKi ValueReference(s)
FPR1Competitive Binding(Implied high affinity, specific values require further targeted search)
FPR2/FPRL1Competitive Binding(Implied high affinity, specific values require further targeted search)

Signaling Pathways

WKYMVm-NH2 binding to FPRs triggers a complex network of intracellular signaling pathways. The primary pathways are detailed below and illustrated in the accompanying diagrams.

Phospholipase C (PLC) Pathway

Activation of Gq proteins by WKYMVm-NH2 leads to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[7][8]

PLC_Pathway WKYMVm WKYMVm-NH2 FPR FPR WKYMVm->FPR Binds Gq Gq FPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Degranulation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: WKYMVm-NH2 induced Phospholipase C signaling cascade.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The Gi protein-mediated signaling cascade involves the activation of PI3K. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases, leading to the regulation of various cellular processes, including cell survival and proliferation.[7]

PI3K_Akt_Pathway WKYMVm WKYMVm-NH2 FPR FPR WKYMVm->FPR Binds Gi Gi FPR->Gi Activates PI3K PI3K Gi->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Cellular_Response Cellular Response (e.g., Cell Survival) Akt->Cellular_Response MAPK_Pathway WKYMVm WKYMVm-NH2 FPR FPR WKYMVm->FPR G_protein G Protein (Gi/Gq) FPR->G_protein Intermediates Signaling Intermediates (e.g., Ras, Rac) G_protein->Intermediates MAPKKK MAPKKK Intermediates->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Harvest_Cells Harvest & Wash Cells Load_Dye Load with Calcium Dye Harvest_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Plate_Cells Plate Cells in 96-well Plate Wash_Cells->Plate_Cells Equilibrate Equilibrate in Plate Reader Plate_Cells->Equilibrate Record_Baseline Record Baseline Fluorescence Equilibrate->Record_Baseline Inject_Agonist Inject WKYMVm-NH2 Record_Baseline->Inject_Agonist Record_Response Record Fluorescence Response Inject_Agonist->Record_Response Calculate_Response Calculate Peak Fluorescence Change Record_Response->Calculate_Response Plot_Data Plot Dose-Response Curve Calculate_Response->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50 Chemotaxis_Workflow Setup_Chamber Set up Transwell Chamber Add_Chemoattractant Add WKYMVm-NH2 to Lower Chamber Setup_Chamber->Add_Chemoattractant Seed_Cells Seed Cells in Upper Chamber Add_Chemoattractant->Seed_Cells Incubate Incubate at 37°C Seed_Cells->Incubate Remove_Non_Migrated Remove Non-migrated Cells Incubate->Remove_Non_Migrated Quantify_Migrated Stain and Quantify Migrated Cells Remove_Non_Migrated->Quantify_Migrated Analyze_Data Analyze Data and Calculate Chemotactic Index Quantify_Migrated->Analyze_Data Western_Blot_Workflow Cell_Stimulation Cell Stimulation with WKYMVm-NH2 Cell_Lysis Cell Lysis and Protein Extraction Cell_Stimulation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (p-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Re_probing Re-probe with Total ERK Antibody Stripping->Re_probing Analysis Densitometry and Data Analysis Re_probing->Analysis

References

WKYMVm-NH2 TFA: A Deep Dive into its Function in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-Met-NH2, often available as its trifluoroacetate (B77799) (TFA) salt (WKYMVm-NH2 TFA), has emerged as a potent modulator of the innate immune system. Exhibiting both immunostimulatory and, in some contexts, anti-inflammatory properties, this peptide activates a range of leukocyte effector functions crucial for host defense. This technical guide provides an in-depth overview of the core functions of WKYMVm-NH2 in innate immunity, detailing its signaling pathways, summarizing key quantitative data, and providing representative experimental protocols for its study.

Core Mechanism of Action: Engagement of Formyl Peptide Receptors

WKYMVm-NH2 exerts its effects primarily through the activation of the formyl peptide receptor (FPR) family, a group of G-protein coupled receptors (GPCRs) expressed on various immune cells.[1][2] In humans, three FPRs have been identified: FPR1, FPR2 (also known as formyl peptide receptor-like 1, FPRL1), and FPR3. WKYMVm-NH2 is a potent agonist for both FPR1 and FPR2/FPRL1, and also activates the mouse orthologues Fpr-rs1 and Fpr-rs2.[1][3] While it can activate both FPR1 and FPR2, it is often considered a particularly strong agonist for FPR2.[2][4] The activation of these receptors on innate immune cells, particularly neutrophils, monocytes, macrophages, and dendritic cells, triggers a cascade of intracellular signaling events that orchestrate a variety of cellular responses.[5]

Key Signaling Pathways Activated by WKYMVm-NH2

Upon binding to FPRs, WKYMVm-NH2 initiates multiple downstream signaling pathways that are central to its immunomodulatory functions. The primary signaling cascades involve:

  • Phospholipase C (PLC) and Calcium Mobilization: Receptor activation leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration ([Ca2+]i), a key event in neutrophil activation.[6]

  • Protein Kinase C (PKC) Activation: The generation of DAG, along with the increase in intracellular calcium, activates various isoforms of protein kinase C (PKC). PKC plays a crucial role in superoxide (B77818) production and degranulation.[1]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: WKYMVm-NH2 also activates the PI3K pathway, which is involved in a wide range of cellular functions including chemotaxis, phagocytosis, and the activation of the NADPH oxidase complex.[1][2]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascades, including the extracellular signal-regulated kinase (ERK) pathway, are also stimulated by WKYMVm-NH2 and are involved in transcriptional regulation and cell proliferation.[5]

These signaling pathways collectively contribute to the diverse functional responses of innate immune cells to WKYMVm-NH2.

WKYMVm_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses WKYMVm WKYMVm-NH2 FPR FPR1 / FPR2 WKYMVm->FPR binds G_protein Gαi / Gβγ FPR->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK) G_protein->MAPK PIP2 PIP2 PLC->PIP2 hydrolyzes AKT Akt PI3K->AKT IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Degranulation Degranulation Ca_release->Degranulation Superoxide Superoxide Production PKC->Superoxide Chemotaxis Chemotaxis AKT->Chemotaxis Phagocytosis Phagocytosis AKT->Phagocytosis Cytokine_Release Cytokine Release MAPK->Cytokine_Release

Caption: WKYMVm-NH2 Signaling Cascade in Innate Immune Cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of WKYMVm-NH2 on various innate immune cell functions.

Table 1: Receptor Activation and Cellular Responses

ParameterCell TypeReceptorValueReference
EC50 for Receptor Activation HL-60 cellsFPRL1 (FPR2)2 nM[7]
HL-60 cellsFPRL280 nM[7]
EC50 for Superoxide Production NeutrophilsNot specified75 nM[7]
Optimal Chemotaxis HL-60 cells expressing FPRL2FPRL210 - 50 nM[7]

Table 2: Effects on Cytokine Production

CytokineEffectCell/Model SystemReference
TNF-α InhibitionAnimal models of sepsis[6]
IL-1β InhibitionAnimal models of sepsis[6]
IL-6 InhibitionAnimal models of sepsis[6]
IFN-γ Increased ProductionAnimal models of sepsis[6]
IL-12 Increased ProductionAnimal models of sepsis[6]
IL-17 Increased ProductionAnimal models of sepsis[6]
TGF-β Increased ProductionAnimal models of sepsis[6]
IL-23 Decreased ProductionAnimal models[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of WKYMVm-NH2 in innate immunity. These are representative protocols and may require optimization for specific experimental conditions.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as WKYMVm-NH2.

Materials:

  • Isolated human or murine neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • This compound

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Prepare a stock solution of WKYMVm-NH2 in a suitable solvent (e.g., sterile water or DMSO) and dilute to desired concentrations (e.g., 1 pM to 100 nM) in chemotaxis buffer.

  • Add the WKYMVm-NH2 dilutions or control buffer to the lower wells of the Boyden chamber.

  • Carefully place the polycarbonate membrane over the lower wells.

  • Resuspend isolated neutrophils in chemotaxis buffer to a concentration of 1 x 10^6 cells/mL.

  • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the membrane. Scrape off non-migrated cells from the top surface of the membrane.

  • Fix and stain the membrane with a suitable stain.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Express results as the number of migrated cells per field or as a chemotactic index (fold increase in migration over control).

Chemotaxis_Workflow start Start prep_chemo Prepare WKYMVm-NH2 dilutions start->prep_chemo add_chemo Add chemoattractant to lower chamber prep_chemo->add_chemo place_membrane Place membrane add_chemo->place_membrane prep_cells Prepare neutrophil suspension place_membrane->prep_cells add_cells Add neutrophils to upper chamber prep_cells->add_cells incubate Incubate (37°C) add_cells->incubate remove_membrane Remove and process membrane incubate->remove_membrane stain Stain membrane remove_membrane->stain count Count migrated cells (microscopy) stain->count end End count->end

Caption: Workflow for a Neutrophil Chemotaxis Assay.
Superoxide Production Assay (Cytochrome c Reduction)

This assay quantifies the production of superoxide radicals by activated neutrophils.

Materials:

  • Isolated neutrophils

  • This compound

  • Cytochrome c from horse heart

  • Superoxide dismutase (SOD)

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Resuspend isolated neutrophils in assay buffer to a concentration of 1-2 x 10^6 cells/mL.

  • In a 96-well plate, add neutrophils to each well.

  • To half of the wells, add SOD (as a negative control for superoxide-specific reduction).

  • Add cytochrome c to all wells to a final concentration of 50-100 µM.

  • Add WKYMVm-NH2 at various concentrations (e.g., 1 nM to 1 µM) or control buffer to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 550 nm kinetically over 30-60 minutes.

  • Calculate the rate of cytochrome c reduction. The superoxide-specific reduction is the difference between the rates in the absence and presence of SOD.

  • Convert the rate of absorbance change to nanomoles of superoxide produced using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following neutrophil stimulation.

Materials:

  • Isolated neutrophils

  • This compound

  • Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

  • Pluronic F-127

  • Loading buffer (e.g., HBSS without phenol (B47542) red)

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Resuspend neutrophils in loading buffer at 1-5 x 10^6 cells/mL.

  • Add Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension.

  • Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.

  • Wash the cells twice with assay buffer to remove extracellular dye.

  • Resuspend the cells in assay buffer and transfer to a black-walled, clear-bottom 96-well plate.

  • Place the plate in a fluorometer and measure the baseline fluorescence. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm following excitation at ~490 nm.

  • Inject WKYMVm-NH2 at the desired concentration and continue to measure fluorescence to record the calcium transient.

  • Data is typically presented as the ratio of fluorescence (Fura-2) or as the change in fluorescence from baseline (Fluo-4).

Conclusion

This compound is a powerful tool for studying and modulating innate immune responses. Its ability to activate key immune cells through FPRs and trigger a cascade of well-defined signaling pathways makes it a valuable research compound. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of WKYMVm-NH2 in various pathological conditions, including infectious diseases, inflammatory disorders, and cancer. Further investigation into the nuanced effects of this peptide on different immune cell subsets and in complex in vivo models will continue to unravel its full potential as an immunomodulatory agent.

References

An In-depth Technical Guide to the WKYMVm Peptide: Discovery, Signaling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) has emerged as a potent and selective agonist for the formyl peptide receptor (FPR) family, with a particularly high affinity for FPR2. Initially identified through the screening of a combinatorial peptide library, WKYMVm has garnered significant interest for its diverse biological activities, primarily centered on the modulation of the innate immune response. This technical guide provides a comprehensive overview of the discovery, structure, and multifaceted functions of the WKYMVm peptide. It details the intricate signaling pathways activated upon its binding to FPRs and presents a compilation of quantitative data on its efficacy in various in vitro and in vivo models. Furthermore, this guide offers detailed protocols for key experimental assays and visualizes complex biological processes through Graphviz diagrams, serving as a valuable resource for researchers in immunology, pharmacology, and drug development.

Discovery and Characterization

The WKYMVm peptide was discovered through the screening of a synthetic peptide library for agonists of formyl peptide receptors.[1] This approach allowed for the identification of a novel, potent leukocyte chemoattractant.

Structure and Physicochemical Properties

WKYMVm is a hexapeptide with the amino acid sequence Trp-Lys-Tyr-Met-Val-D-Met. The C-terminal methionine is a D-amino acid, which contributes to its stability and resistance to degradation.

PropertyValueReference
Sequence Trp-Lys-Tyr-Met-Val-d-Met[2]
Molecular Formula C41H61N9O7S2
Molecular Weight 856.11 g/mol
CAS Number 187986-17-0[2]
Solubility Soluble in water (up to 2 mg/ml)[2]
Storage Store at -20°C[2]

Mechanism of Action: Interaction with Formyl Peptide Receptors

WKYMVm exerts its biological effects primarily through its interaction with the formyl peptide receptor (FPR) family, which are G protein-coupled receptors (GPCRs).[2] There are three members of this family in humans: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3. WKYMVm exhibits the highest affinity for FPR2, with weaker affinity for FPR1 and FPR3.[2] This selective agonism is central to its diverse pharmacological effects.

Signaling Pathways

Upon binding to FPRs, particularly FPR2, WKYMVm initiates a cascade of intracellular signaling events that are crucial for its various cellular functions. These pathways involve the activation of multiple downstream effector molecules.

G-protein Coupling and Second Messenger Generation

FPRs are coupled to pertussis toxin-sensitive Gi proteins. Activation of the receptor by WKYMVm leads to the dissociation of the G-protein subunits, initiating downstream signaling. Key early events include the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[2]

G_Protein_Signaling WKYMVm WKYMVm FPR2 FPR2 WKYMVm->FPR2 Binds G_protein Gi Protein FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: WKYMVm-induced G-protein signaling cascade.

PI3K/Akt and MAPK Pathways

WKYMVm also activates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for cell survival, proliferation, and migration. The activation of PI3K leads to the phosphorylation and activation of Akt, a key regulator of apoptosis. The MAPK cascade, including ERK1/2, JNK, and p38, is also stimulated and plays a role in various cellular responses, including inflammation and cell differentiation.[3]

PI3K_MAPK_Signaling cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway WKYMVm WKYMVm FPR2 FPR2 WKYMVm->FPR2 Binds PI3K PI3K FPR2->PI3K Ras Ras FPR2->Ras Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Inflammation_Differentiation Inflammation & Differentiation ERK->Inflammation_Differentiation

Figure 2: PI3K/Akt and MAPK signaling pathways activated by WKYMVm.

Biological Activities and Therapeutic Significance

WKYMVm has demonstrated a wide range of biological activities, making it a promising candidate for therapeutic development in various diseases.

Immunomodulation

A primary function of WKYMVm is the modulation of immune cell activity. It is a potent chemoattractant for neutrophils, monocytes, macrophages, and natural killer (NK) cells.[2] It also enhances the bactericidal activity of phagocytes by stimulating the production of reactive oxygen species (ROS) and the release of granular enzymes.[2]

Anti-inflammatory Effects

Despite its pro-inflammatory role in attracting immune cells, WKYMVm has also been shown to have potent anti-inflammatory effects in various models of inflammatory diseases, such as ulcerative colitis and lung injury.[3] This dual functionality suggests a complex regulatory role in the inflammatory process.

Angiogenesis and Wound Healing

WKYMVm promotes angiogenesis, the formation of new blood vessels, and has been shown to accelerate wound healing in diabetic models.[4] This is attributed to its ability to stimulate the migration and proliferation of endothelial cells.

Anti-cancer Potential

The role of WKYMVm in cancer is multifaceted and appears to be context-dependent. It can promote the migration of immune cells to the tumor microenvironment, potentially enhancing anti-tumor immunity. However, it may also promote the growth of certain tumors.[2]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of WKYMVm from various studies.

Table 1: In Vitro Efficacy (EC50/IC50 Values)
AssayCell TypeReceptorEC50/IC50Reference
Calcium Mobilization FPR2-HL-60 cellsFPR22 nM
FPR3-HL-60 cellsFPR380 nM
FPR-expressing RBL-2H3 cellsFPR147 nM[5]
NeutrophilsFPR275 pM[2]
NeutrophilsFPR33 nM[2]
Neutrophil Activation (ROS production) Mouse PMNsFPRs38 nM[6]
Neutrophil Activation (CD62L expression) Mouse PMNsFPRs54 nM[6]
Neutrophil Activation (CD11b expression) Mouse PMNsFPRs119 nM[6]
Neutrophil Activation (CD63 expression) Mouse PMNsFPRs355 nM[6]
Competitive Binding (Inhibition of WKYMVm binding) FPRL1-expressing RBL-2H3 cellsFPRL10.23 µM (for WRW4)[7]
Table 2: In Vivo Efficacy (Dosage and Administration)
Animal ModelDisease ModelDosageRoute of AdministrationOutcomeReference
Mouse Hindlimb Ischemia6163.2 ng over 4 weeksIntramuscularIncreased blood perfusion and tissue regeneration[4]
Mouse Ulcerative ColitisNot specifiedNot specifiedAttenuated disease severity[3]
Mouse Sepsis4 mg/kg, twice daily for 2 daysSubcutaneousIncreased survival[2]
Mouse Hyperoxia-induced lung injuryNot specifiedNot specifiedReduced inflammation and lung injury[3]
Mouse Obesity (HFD-induced)Not specifiedNot specifiedAmeliorated obesity and improved metabolism[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of the WKYMVm peptide.

Chemotaxis Assay (Boyden Chamber)

This assay measures the chemotactic response of cells towards WKYMVm.

  • Materials:

    • Boyden chamber apparatus (e.g., from Neuro Probe, Inc.)[9]

    • Polycarbonate membranes (e.g., 8 µm pore size for neutrophils)[10][11]

    • Cell culture medium (e.g., RPMI)[10]

    • WKYMVm peptide

    • Cell suspension (e.g., neutrophils, 1 x 10^6 cells/mL)[10]

    • Fixative (e.g., methanol)

    • Staining solution (e.g., Giemsa stain)

  • Procedure:

    • Assemble the Boyden chamber with the polycarbonate membrane separating the upper and lower wells.

    • Add cell culture medium containing various concentrations of WKYMVm to the lower wells. Use medium without WKYMVm as a negative control.

    • Add the cell suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator for an appropriate time (e.g., 4 hours for neutrophils).[10]

    • After incubation, remove the membrane and fix the cells.

    • Stain the cells that have migrated to the lower side of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

    • Calculate the chemotaxis index as the number of cells migrating towards WKYMVm divided by the number of cells migrating towards the control medium.

Chemotaxis_Workflow start Start assemble_chamber Assemble Boyden Chamber with membrane start->assemble_chamber add_chemoattractant Add WKYMVm (or control) to lower wells assemble_chamber->add_chemoattractant add_cells Add cell suspension to upper wells add_chemoattractant->add_cells incubate Incubate at 37°C add_cells->incubate fix_stain Fix and stain migrated cells incubate->fix_stain count_cells Count migrated cells (microscopy) fix_stain->count_cells analyze Calculate Chemotaxis Index count_cells->analyze

Figure 3: Workflow for a Boyden chamber chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon stimulation with WKYMVm.

  • Materials:

    • Fluorescent calcium indicator (e.g., Fluo-4 AM)[12][13]

    • Cell suspension (e.g., neutrophils or FPR-expressing cell lines)

    • Physiological buffer (e.g., HBSS)[13]

    • WKYMVm peptide

    • Ionomycin (B1663694) (positive control)[12]

    • EGTA (negative control)

    • Fluorescence plate reader or fluorescence microscope

  • Procedure:

    • Load the cells with the calcium indicator dye (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).[12][13]

    • Wash the cells to remove excess dye.

    • Resuspend the cells in the physiological buffer.

    • Measure the baseline fluorescence.

    • Add WKYMVm to the cells and immediately start recording the fluorescence intensity over time.

    • After the response to WKYMVm has been recorded, add ionomycin to determine the maximum calcium response.

    • In a separate sample, add EGTA to determine the minimum calcium level.

    • Calculate the change in intracellular calcium concentration based on the fluorescence intensity changes.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key signaling proteins upon WKYMVm stimulation.

  • Materials:

    • Cell culture reagents

    • WKYMVm peptide

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with WKYMVm for various time points.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[14]

Conclusion

The WKYMVm peptide represents a significant discovery in the field of immunology and pharmacology. Its potent and selective agonism of FPR2, coupled with its diverse biological activities, positions it as a valuable tool for studying the intricacies of the innate immune system and as a promising lead compound for the development of novel therapeutics for a range of diseases, including inflammatory disorders, infectious diseases, and conditions requiring enhanced tissue repair. This technical guide provides a foundational resource for researchers seeking to explore the potential of this fascinating peptide.

References

The Biological Activity of WKYMVm-NH2 Trifluoroacetate Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVm-NH2 trifluoroacetate (B77799) salt is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) that has garnered significant interest in the scientific community for its potent and diverse biological activities.[1] Identified through the screening of a synthetic peptide library, WKYMVm has emerged as a powerful modulator of the innate immune system and a promising therapeutic agent for a range of conditions, including inflammatory diseases, ischemic injuries, and impaired wound healing.[2][3][4] This technical guide provides a comprehensive overview of the biological activity of WKYMVm, with a focus on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the intricate signaling pathways it governs.

Core Mechanism of Action: A Potent Agonist of Formyl Peptide Receptors

The primary mechanism of action of WKYMVm is its function as a potent agonist for the family of G protein-coupled receptors known as formyl peptide receptors (FPRs).[1] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.[2] WKYMVm exhibits a particularly high affinity for FPR2, with weaker interactions at FPR1 and FPR3.[1] This selective agonism is central to its ability to trigger a wide array of cellular responses, primarily in immune cells where FPRs are highly expressed.[1][2]

The activation of FPRs by WKYMVm initiates a cascade of intracellular signaling events that are pivotal to its biological effects. These pathways include the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), among others.[5] The specific downstream effects can vary depending on the cell type and the specific FPR subtype engaged.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of WKYMVm-NH2 trifluoroacetate salt.

Table 1: Receptor Binding and Activation

ParameterReceptorCell TypeValueReference(s)
EC50 (Calcium Mobilization) FPR1Transfected RBL-2H3 cells~25 nM[6]
FPR2/ALXTransfected RBL-2H3 cells75 pM[4]
FPR3Transfected HL-60 cells3 nM[4]
EC50 (Superoxide Production) NeutrophilsHuman Neutrophils75 nM[6]

Table 2: In Vitro Cellular Responses

Biological EffectCell TypeWKYMVm ConcentrationObservationReference(s)
Chemotaxis Human NeutrophilspM to nM rangePotent induction of chemotaxis[1]
MonocytesNot specifiedStimulation of chemotactic migration[1]
NK CellsNot specifiedPromotion of chemotactic migration[1]
Superoxide (B77818) Production Human Neutrophils1 µMStimulation of superoxide generation[7]
Cytokine Inhibition (LPS-induced) Microglia0-5 µMInhibition of TNF-α, IL-6, and IL-1β production[8]
Cell Proliferation HUVECs1-100 µMPromotion of cell proliferation and tube formation[8]
Cell Migration Caco-2 cells1 µMInduced wound healing in a scratch assay[9]
Neural Stem Cells1 µMMaximal migration effect[10]

Table 3: In Vivo Models

Animal ModelAdministration RouteWKYMVm DosageKey FindingsReference(s)
Rat Spinal Cord Injury Intraperitoneal injection4 mg/kg (3 times, 24h interval)Reduced tissue damage and neuronal loss[8]
Mouse Ulcerative Colitis Subcutaneous injection8 mg/kg (six times over 5 days)Ameliorated disease symptoms[11]
Neonatal Mouse Lung Injury Intraperitoneal injection2.5 mg/kg (for 4 days)Alleviated hyperoxia-induced lung injury[8]
Mouse Sepsis (CLP model) Intraperitoneal injection4 mg/kg (twice daily for 2 days)Therapeutic effect in sepsis[8]
Diabetic Rat Cutaneous Wound Topical application20 µL of 1 µM solution (for 12 days)Accelerated re-epithelialization and angiogenesis[4]
Mouse Obesity (High-fat diet) Subcutaneous injection8 mg/kg (once every two days for 2-5 weeks)Improved obesity parameters[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of WKYMVm.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of WKYMVm to induce the directed migration of neutrophils.

  • Materials:

    • Isolated human neutrophils

    • Boyden chamber apparatus with polycarbonate membranes (5.0 µm pore size)

    • WKYMVm-NH2 trifluoroacetate salt

    • Chemoattractant (e.g., IL-8 as a positive control)

    • Serum-free medium (e.g., RPMI with 0.5% BSA)

    • Cell counting solution (e.g., CellTiter-Glo®)

    • Luminometer

  • Protocol:

    • Isolate human neutrophils from fresh whole blood using standard methods like dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Resuspend the purified neutrophils in serum-free medium at a concentration of 3 x 10^6 cells/mL.

    • Add various concentrations of WKYMVm (or controls) to the lower wells of the Boyden chamber.

    • Seed 300,000 neutrophils in the upper chamber of each well.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 1 hour to allow for cell migration.

    • After incubation, carefully remove the upper chamber.

    • Quantify the number of neutrophils that have migrated to the lower chamber by measuring ATP levels using a luminescent-based method.

    • The luminescence signal is directly proportional to the number of migrated cells.

Intracellular Calcium Mobilization Assay

This assay determines the ability of WKYMVm to induce an increase in intracellular calcium concentration, a hallmark of G protein-coupled receptor activation.

  • Materials:

    • Neutrophils or FPR-transfected cells (e.g., RBL-2H3)

    • Fluo-4 AM calcium indicator dye

    • WKYMVm-NH2 trifluoroacetate salt

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • Pluronic F-127

    • Fluorescence plate reader with injection capabilities

  • Protocol:

    • Harvest and resuspend cells in HBSS.

    • Load the cells with Fluo-4 AM (typically 1-5 µM) in the presence of a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells to remove extracellular dye.

    • Resuspend the cells in HBSS and transfer to a 96-well plate.

    • Measure the baseline fluorescence using a plate reader (Excitation ~490 nm, Emission ~525 nm).

    • Inject a solution of WKYMVm at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

Superoxide Production Assay (Cytochrome c Reduction)

This assay quantifies the production of superoxide anions by neutrophils upon stimulation with WKYMVm, a key function in the inflammatory response.

  • Materials:

    • Isolated human neutrophils

    • WKYMVm-NH2 trifluoroacetate salt

    • Cytochrome c (from horse heart)

    • Superoxide dismutase (SOD) as a negative control

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

    • Spectrophotometer (plate reader) capable of measuring absorbance at 550 nm

  • Protocol:

    • Isolate and prepare neutrophils as described in the chemotaxis assay protocol. Adjust the cell concentration to 1 x 10^6 cells/mL in HBSS.

    • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

    • Prepare a working solution of cytochrome c in HBSS (e.g., 160 µM) and add 25 µL to each well.

    • To control wells, add SOD (e.g., 50 U/mL) to confirm that the measured reduction is due to superoxide.

    • Initiate the reaction by adding 25 µL of WKYMVm (e.g., 1 µM final concentration) or a vehicle control.

    • Immediately place the plate in a pre-warmed (37°C) spectrophotometer and measure the change in absorbance at 550 nm every 1-2 minutes for 30-60 minutes.

    • The rate of superoxide production is calculated from the SOD-inhibitable rate of cytochrome c reduction.[7]

In Vivo Diabetic Wound Healing Model

This model assesses the efficacy of WKYMVm in promoting wound closure in a diabetic setting.

  • Materials:

    • Streptozotocin (STZ) for inducing diabetes

    • Wistar rats

    • WKYMVm-NH2 trifluoroacetate salt solution (e.g., 1 µM in HBSS)

    • Surgical tools for creating full-thickness wounds

    • Wound dressings

  • Protocol:

    • Induce diabetes in rats via a single intraperitoneal injection of STZ (e.g., 65 mg/kg) in citrate (B86180) buffer. Confirm diabetic status by measuring blood glucose levels (typically >250 mg/dL).

    • After the establishment of diabetes, anesthetize the rats and create full-thickness excisional wounds on the dorsal side using a biopsy punch.

    • Topically apply a small volume (e.g., 20 µL) of the WKYMVm solution (e.g., 1 µM) directly onto the wound bed.[4] Control animals receive the vehicle solution.

    • Cover the wounds with a sterile dressing.

    • Repeat the topical application daily for a specified period (e.g., 12 days).[4]

    • Monitor wound closure by photographing the wounds at regular intervals and measuring the wound area.

    • At the end of the study, euthanize the animals and collect wound tissue for histological analysis to assess re-epithelialization, granulation tissue formation, and angiogenesis.

Signaling Pathways and Logical Relationships

The biological effects of WKYMVm are mediated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

WKYMVm_FPR2_Signaling WKYMVm WKYMVm FPR2 FPR2/ALX WKYMVm->FPR2 G_protein Gαi/Gβγ FPR2->G_protein STAT3 STAT3 FPR2->STAT3 PLC Phospholipase C (PLC) G_protein->PLC α/βγ PI3K PI3K G_protein->PI3K βγ MAPK MAPK (ERK, p38, JNK) G_protein->MAPK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC PKC->MAPK AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production, Cytokine Release, Proliferation) AKT->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response STAT3->Cellular_Response

Caption: WKYMVm binding to FPR2 activates multiple downstream signaling pathways.

Neutrophil_Activation_Workflow start WKYMVm Stimulation receptor_binding Binding to FPRs (mainly FPR2) start->receptor_binding signal_transduction G-protein Activation & Downstream Signaling (PLC, PI3K, MAPK) receptor_binding->signal_transduction ca_mobilization Intracellular Ca²⁺ Mobilization signal_transduction->ca_mobilization superoxide_production NADPH Oxidase Activation & Superoxide Production signal_transduction->superoxide_production chemotaxis Cytoskeletal Rearrangement & Chemotaxis signal_transduction->chemotaxis degranulation Degranulation & Enzyme Release ca_mobilization->degranulation outcome Enhanced Inflammatory & Bactericidal Activity superoxide_production->outcome chemotaxis->outcome degranulation->outcome

Caption: Experimental workflow for studying neutrophil activation by WKYMVm.

Therapeutic Potential and Future Directions

The potent and multifaceted biological activities of WKYMVm-NH2 trifluoroacetate salt underscore its significant therapeutic potential.[3][9] Its ability to modulate immune responses, promote angiogenesis, and accelerate tissue repair makes it a compelling candidate for the development of novel therapies for a variety of diseases.[2][4]

Key areas of therapeutic interest include:

  • Inflammatory and Autoimmune Diseases: By modulating cytokine production and immune cell trafficking, WKYMVm could be beneficial in conditions like ulcerative colitis and sepsis.[8][11]

  • Wound Healing: Its pro-angiogenic and pro-epithelialization effects make it a promising agent for treating chronic wounds, particularly in diabetic patients.[4]

  • Ischemic Diseases: By promoting neovascularization, WKYMVm could be used to treat conditions characterized by insufficient blood flow, such as peripheral artery disease and ischemic heart disease.[2]

  • Neurodegenerative Diseases: Emerging research suggests that WKYMVm can promote the proliferation and migration of neural stem cells, indicating a potential role in neurorepair.[3]

  • Oncology: The role of WKYMVm in cancer is complex, with reports of both pro- and anti-tumor effects depending on the context, warranting further investigation.[3]

References

An In-depth Technical Guide to the Wkymvm-NH2 Peptide: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wkymvm-NH2 peptide is a synthetic hexapeptide with the amino acid sequence Trp-Lys-Tyr-Met-Val-Met-NH2. It has garnered significant interest in the scientific community for its potent agonistic activity on formyl peptide receptors (FPRs), a class of G protein-coupled receptors primarily expressed on immune cells.[1] This guide provides a comprehensive overview of the Wkymvm-NH2 peptide, including its structure, its interaction with FPRs, the signaling pathways it triggers, and detailed protocols for key experimental assays used in its study.

Core Structure and Properties

The Wkymvm-NH2 peptide is a small, synthetic molecule designed to mimic the action of natural chemoattractants. Its structure, with a sequence of Tryptophan, Lysine, Tyrosine, Methionine, Valine, and a C-terminal amidated Methionine, allows it to bind with high affinity to formyl peptide receptors. This binding initiates a cascade of intracellular signaling events that are crucial for various physiological and pathological processes, including inflammation, immune responses, and wound healing.

Quantitative Data: Receptor Activation and Cellular Responses

The biological activity of Wkymvm-NH2 is quantified by its ability to activate different subtypes of formyl peptide receptors and elicit specific cellular responses. The following tables summarize key quantitative data from various studies.

Receptor SubtypeCell LineAssay TypeEC50 ValueReference(s)
FPR1/FPRL1HL-60Calcium Mobilization2 nM[2]
FPR2/FPRL2HL-60Calcium Mobilization80 nM[2]
FPR2NeutrophilsSuperoxide (B77818) Production75 nM[2]
FPR2PhagocytesChemotaxispM range[1]
FPR1PhagocytesChemotaxisnM range[1]
FPR2PhagocytesCalcium Mobilization75 pM[1]
FPR3PhagocytesCalcium Mobilization3 nM[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Cellular ResponseCell TypeWkymvm-NH2 ConcentrationEffectReference(s)
ChemotaxisHL-60 cells expressing FPRL210 - 50 nMOptimal cell migration[2]
Cell ProliferationCaco-2 cells10 - 1000 nMInduced cell proliferation[3]

Signaling Pathways

Upon binding to formyl peptide receptors, Wkymvm-NH2 activates several key intracellular signaling pathways. These pathways are integral to the diverse cellular responses mediated by this peptide.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

This pathway is crucial for cell survival, proliferation, and migration.

PI3K_Akt_Pathway Wkymvm Wkymvm-NH2 FPR FPR Wkymvm->FPR Binds G_protein Gαi/Gβγ FPR->G_protein Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Cellular_Response Cell Survival, Proliferation, Migration Akt->Cellular_Response Promotes

Caption: PI3K/Akt Signaling Pathway Activated by Wkymvm-NH2.

Phospholipase C (PLC)/Protein Kinase C (PKC) Signaling Pathway

This pathway is primarily involved in calcium mobilization and the activation of inflammatory responses.

PLC_PKC_Pathway Wkymvm Wkymvm-NH2 FPR FPR Wkymvm->FPR Binds G_protein Gαq/Gβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Inflammation, Superoxide Production PKC->Cellular_Response Mediates

Caption: PLC/PKC Signaling Pathway Activated by Wkymvm-NH2.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway

The MAPK/ERK pathway plays a critical role in regulating gene expression, cell differentiation, and proliferation.

MAPK_ERK_Pathway Wkymvm Wkymvm-NH2 FPR FPR Wkymvm->FPR Binds G_protein Gβγ FPR->G_protein Activates Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Gene Expression, Proliferation Transcription_Factors->Cellular_Response Regulates

Caption: MAPK/ERK Signaling Pathway Activated by Wkymvm-NH2.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible study of Wkymvm-NH2.

Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of cells towards a chemoattractant.[4][5][6][7][8][9][10]

Materials:

  • Boyden chamber apparatus (or Transwell® inserts) with a polycarbonate membrane (typically 3-8 µm pore size, depending on cell type).[7][10]

  • Cells of interest (e.g., neutrophils, monocytes) suspended in serum-free medium.

  • Wkymvm-NH2 peptide solution (chemoattractant) at various concentrations.

  • Control medium (without chemoattractant).

  • Fixing and staining reagents (e.g., methanol (B129727), Giemsa stain).

  • Microscope.

Procedure:

  • Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • Add the Wkymvm-NH2 solution to the lower wells of the Boyden chamber. Add control medium to separate wells.

  • Place the polycarbonate membrane over the lower wells.

  • Add the cell suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-4 hours.[4]

  • After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.

  • Fix the membrane with methanol and stain with Giemsa stain.

  • Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a microscope.

  • Calculate the chemotactic index by dividing the number of cells that migrated towards Wkymvm-NH2 by the number of cells that migrated towards the control medium.

Chemotaxis_Workflow start Start prepare_cells Prepare Cell Suspension (1x10^6 cells/mL) start->prepare_cells setup_chamber Setup Boyden Chamber (Add Wkymvm-NH2 to lower wells) prepare_cells->setup_chamber add_cells Add Cells to Upper Wells setup_chamber->add_cells incubate Incubate (37°C, 1-4h) add_cells->incubate process_membrane Remove and Process Membrane (Fix and Stain) incubate->process_membrane count_cells Count Migrated Cells process_membrane->count_cells analyze Calculate Chemotactic Index count_cells->analyze end End analyze->end

Caption: Workflow for a Chemotaxis Assay.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon cell stimulation.[2][3][11][12][13][14][15][16]

Materials:

  • Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[2][3][11][12]

  • Wkymvm-NH2 peptide solution.

  • Assay buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution).[2]

  • Fluorescence plate reader or microscope with appropriate filters.

Procedure:

  • Culture cells to 80-90% confluency.

  • Load cells with Fura-2 AM (typically 1-5 µM) in assay buffer for 30-60 minutes at 37°C.[3][11]

  • Wash the cells twice with assay buffer to remove extracellular dye.

  • Place the plate in a fluorescence plate reader.

  • Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).[3][11]

  • Inject the Wkymvm-NH2 solution into the wells and immediately start recording the fluorescence ratio over time.

  • Analyze the data by calculating the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.

Calcium_Mobilization_Workflow start Start culture_cells Culture Cells start->culture_cells load_dye Load Cells with Fura-2 AM culture_cells->load_dye wash_cells Wash Cells load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_peptide Inject Wkymvm-NH2 measure_baseline->add_peptide record_fluorescence Record Fluorescence Over Time add_peptide->record_fluorescence analyze_data Analyze Calcium Flux record_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a Calcium Mobilization Assay.

Superoxide Production Assay

This assay quantifies the production of superoxide anions, a key component of the oxidative burst in phagocytes.[17][18][19][20][21][22][23]

Materials:

  • Isolated neutrophils or other phagocytic cells.

  • Wkymvm-NH2 peptide solution.

  • Cytochrome c solution.[17][18][19][20][21]

  • Superoxide dismutase (SOD) as a control.

  • Spectrophotometer.

Procedure:

  • Prepare a suspension of neutrophils in a suitable buffer.

  • Pre-warm the cell suspension to 37°C.

  • In a microplate, add the cell suspension, cytochrome c, and either buffer (for the test) or SOD (for the control).

  • Add the Wkymvm-NH2 solution to initiate the reaction.

  • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide leads to an increase in absorbance at this wavelength.

  • Calculate the rate of superoxide production based on the SOD-inhibitable rate of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c.

Superoxide_Production_Workflow start Start prepare_cells Prepare Neutrophil Suspension start->prepare_cells setup_assay Setup Microplate with Cells, Cytochrome c, and SOD/Buffer prepare_cells->setup_assay add_peptide Add Wkymvm-NH2 setup_assay->add_peptide measure_absorbance Measure Absorbance at 550 nm add_peptide->measure_absorbance calculate_production Calculate Superoxide Production Rate measure_absorbance->calculate_production end End calculate_production->end

Caption: Workflow for a Superoxide Production Assay.

Conclusion

The Wkymvm-NH2 peptide is a powerful tool for studying the intricacies of the innate immune system and inflammatory responses. Its well-characterized interactions with formyl peptide receptors and the subsequent activation of defined signaling pathways make it an invaluable asset for researchers in immunology and drug development. The standardized protocols provided in this guide are intended to facilitate reproducible and robust experimental outcomes, furthering our understanding of the multifaceted roles of this potent hexapeptide.

References

WKYMVm-NH2 TFA: An In-Depth Technical Guide for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2, commonly known as WKYMVm, is a powerful research tool for investigating the complexities of the inflammatory response. As a potent agonist for the Formyl Peptide Receptor (FPR) family, particularly FPR2, it activates a cascade of intracellular signaling events that are central to innate immunity and host defense. This technical guide provides a comprehensive overview of WKYMVm-NH2 TFA, detailing its mechanism of action, downstream signaling pathways, and effects on key inflammatory processes. It includes a compilation of quantitative data, detailed experimental protocols for its application in research, and visualizations of critical pathways and workflows to facilitate a deeper understanding of its utility in the study and development of therapeutics for inflammatory diseases.

Introduction: The Formyl Peptide Receptor Family and WKYMVm

The Formyl Peptide Receptors (FPRs) are a small family of G protein-coupled receptors (GPCRs) that play a pivotal role in host defense and inflammation.[1][2][3] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.[2][4] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and recognize a wide array of ligands, including N-formylated peptides derived from bacteria and mitochondria, which act as potent chemoattractants.[1][2]

WKYMVm is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) identified from a peptide library that acts as a potent agonist for the FPR family.[5][6] It is particularly recognized as a strong agonist for FPR2, with a weaker affinity for FPR1 and FPR3.[5][6] This preferential activity makes this compound an invaluable tool for specifically probing the functions of FPR2 in various inflammatory contexts. Its activation of leukocytes triggers essential effector functions, including chemotaxis, degranulation, and the activation of NADPH oxidase.[7]

Mechanism of Action and Signaling Pathways

WKYMVm exerts its effects by binding to FPRs, which belong to the Gi family of GPCRs.[3] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein, leading to its dissociation from the βγ-subunits. Both the Gαi and Gβγ subunits initiate downstream signaling cascades that mediate the cellular inflammatory response.[8]

Key signaling pathways activated by WKYMVm include:

  • Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is crucial for degranulation and superoxide (B77818) production.[8][9]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: WKYMVm activates PI3K, leading to the phosphorylation and activation of Akt (Protein Kinase B). This pathway is involved in cell survival, migration, and superoxide production.[5][6][8][9]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The peptide stimulates the phosphorylation of extracellular signal-regulated kinases (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways regulate transcriptional activity and are involved in chemotaxis and cytokine production.[6][8][10]

WKYMVm_Signaling_Pathway cluster_responses Cellular Responses WKYMVm WKYMVm-NH2 FPR2 FPR2 (GPCR) WKYMVm->FPR2 G_Protein Gi Protein (αβγ) FPR2->G_Protein activates G_alpha Gαi G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma MAPK MAPK Cascade (ERK, p38, JNK) G_alpha->MAPK modulates PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Degranulation Degranulation Ca_Mobilization->Degranulation ROS Superoxide (ROS) Production PKC->ROS Chemotaxis Chemotaxis & Migration Akt->Chemotaxis Akt->ROS MAPK->Chemotaxis Cytokine Cytokine Release MAPK->Cytokine

Caption: WKYMVm-NH2 signaling cascade via the FPR2 receptor.

Quantitative Data on WKYMVm-NH2 Activity

The following table summarizes key quantitative parameters reported for WKYMVm-NH2, providing researchers with essential concentration guidelines for experimental design.

ParameterCell Type / SystemReceptor(s)ValueReference
EC50 for Receptor Activation HL-60 cells expressing FPRL1FPRL1 (FPR2)2 nM[11]
HL-60 cells expressing FPRL2FPRL2 (FPR3)80 nM[11]
mFPR-expressing RBL cellsmFPR1.5 nM[12]
EC50 for Superoxide Production NeutrophilsFPRL1/FPRL275 nM[11]
Optimal Chemotaxis Concentration HL-60 cells expressing FPRL2FPRL2 (FPR3)10 - 50 nM[11]
Concentration for Cell Proliferation Caco-2 intestinal epithelial cellsFPR1/FPRL1/210 - 1000 nM[7]
In Vivo Dosage (Ulcerative Colitis Model) C57BL/6 miceNot specified8 mg/kg[7]

Note: FPRL1 is the former name for FPR2, and FPRL2 is the former name for FPR3. The literature uses these terms interchangeably.

Key Inflammatory Responses and Experimental Protocols

This compound is a versatile tool for studying a range of inflammatory responses in vitro and in vivo.

Chemotaxis and Cell Migration

WKYMVm is a potent chemoattractant for various immune cells, including neutrophils, monocytes, and natural killer (NK) cells.[5][8][13] This makes it an ideal agent for studying the mechanisms of leukocyte migration to sites of inflammation.

Experimental Protocol: Chemotaxis Assay (Boyden Chamber)

This protocol outlines a standard method for quantifying the chemotactic response of immune cells, such as neutrophils, to WKYMVm.

  • Cell Preparation: Isolate primary neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 106 cells/mL.

  • Assay Setup:

    • Add this compound (at various concentrations, e.g., 0.1 nM to 100 nM) or a control buffer to the lower wells of a Boyden chamber apparatus.

    • Place a porous membrane (typically 3-5 µm pore size for neutrophils) over the lower wells.

    • Add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Cell Staining and Quantification:

    • After incubation, remove the membrane and scrape off non-migrated cells from the top surface.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Isolate Neutrophils (e.g., Ficoll Gradient) p2 Resuspend Cells in Assay Buffer p1->p2 a1 Add WKYMVm/Control to Lower Chamber p2->a1 a2 Place Porous Membrane a1->a2 a3 Add Cell Suspension to Upper Chamber a2->a3 a4 Incubate at 37°C (60-90 min) a3->a4 an1 Remove Non-Migrated Cells a4->an1 an2 Fix & Stain Migrated Cells an1->an2 an3 Count Cells via Microscopy an2->an3

Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Superoxide Production (NADPH Oxidase Activity)

WKYMVm activates the NADPH oxidase complex in phagocytes, leading to a "respiratory burst" and the production of superoxide (O2-), a key component of the bactericidal response.[5][6][9]

Experimental Protocol: Superoxide Anion Detection

This method measures NADPH oxidase activity by quantifying the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

  • Cell Preparation: Isolate neutrophils as described previously. Resuspend in a buffer such as HBSS with Ca2+ and Mg2+.

  • Reagent Preparation: Prepare a reaction mixture containing ferricytochrome c (e.g., 1 mg/mL) and, for control wells, superoxide dismutase (SOD, e.g., 300 U/mL).

  • Assay Procedure:

    • Prime cells if necessary (e.g., with a low dose of TNF-α).

    • In a 96-well plate, add the cell suspension.

    • Add the reaction mixture (with and without SOD).

    • Add this compound at the desired final concentrations.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm over time (e.g., every minute for 30-60 minutes).

  • Calculation: Calculate the amount of superoxide produced using the extinction coefficient for cytochrome c (21.1 mM-1cm-1). The SOD-containing wells serve as a negative control to ensure the specificity of the measurement.

ROS_Workflow cluster_plate Plate Setup (96-well) cluster_measure Measurement & Analysis prep Prepare Neutrophil Suspension pl1 Add Cells to Wells prep->pl1 pl2 Add Cytochrome c (with/without SOD) pl1->pl2 pl3 Add WKYMVm Stimulant pl2->pl3 m1 Read Absorbance (550 nm) Kinetically at 37°C pl3->m1 m2 Calculate SOD-inhibitable Reduction of Cytochrome c m1->m2

Caption: Workflow for measuring superoxide production.
Cytokine Regulation

WKYMVm has demonstrated complex, context-dependent effects on cytokine production. It can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 while upregulating anti-inflammatory cytokines such as IL-10 and TGF-β.[5][6][14]

Experimental Protocol: Cytokine Release Assay

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine secretion from macrophages or other immune cells.

  • Cell Culture and Stimulation:

    • Plate macrophages (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7) in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a suitable duration (e.g., 4-24 hours).

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA Procedure:

    • Perform an ELISA for the cytokine of interest (e.g., TNF-α or IL-10) on the collected supernatants according to the manufacturer's instructions.

    • This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentrations in the samples by comparing them to the standard curve.

Cytokine_Workflow cluster_stim Cell Stimulation cluster_elisa ELISA Protocol cluster_analysis Analysis s1 Plate Macrophages s2 Pre-treat with WKYMVm s1->s2 s3 Stimulate with LPS (4-24 hours) s2->s3 e1 Collect Supernatant s3->e1 e2 Perform ELISA for Specific Cytokine e1->e2 a1 Read Absorbance e2->a1 a2 Calculate Concentration from Standard Curve a1->a2 Macrophage_Workflow cluster_culture Cell Culture & Polarization cluster_stain Staining & Acquisition cluster_analysis Data Analysis c1 Differentiate BMDMs with M-CSF (7 days) c2 Treat with WKYMVm, IL-4, or LPS+IFN-γ (24-48 hours) c1->c2 s1 Harvest & Wash Cells c2->s1 s2 Stain with Antibodies (F4/80, CD86, CD206) s1->s2 s3 Acquire on Flow Cytometer s2->s3 a1 Gate on F4/80⁺ Population s3->a1 a2 Quantify CD86⁺ (M1) and CD206⁺ (M2) Percentages a1->a2

References

Methodological & Application

Wkymvm-NH2 TFA: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wkymvm-NH2 TFA is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) that acts as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in innate immunity and inflammatory responses.[1][2][3] It exhibits a strong affinity for FPR2 (also known as FPRL1), with weaker affinity for FPR1 and FPR3.[1][3] The activation of these receptors by this compound triggers a cascade of intracellular signaling events, leading to a variety of cellular responses, including chemotaxis, proliferation, superoxide (B77818) production, and cytokine release.[1][4] These properties make this compound a valuable tool for studying inflammatory processes, immune cell function, and for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineReceptor(s)EC50 ValueEffective ConcentrationReference
Calcium MobilizationHL-60 cells expressing FPR2FPR22 nM-[5]
Calcium MobilizationHL-60 cells expressing FPR3FPR380 nM-[5]
Calcium MobilizationFPR-expressing RBL-2H3 cellsFPR147 nM-[6]
Calcium MobilizationmFPR-expressing RBL cellsmFPR1.5 nM-[7]
Superoxide ProductionNeutrophilsFPRL1/FPRL275 nM-[8]
ChemotaxisHL-60 cells expressing FPRL2FPRL2-10 - 50 nM[8]
Cell ProliferationCaco-2 cellsFPRs-10 - 1000 nM[4]

Signaling Pathways

This compound binding to FPRs initiates a variety of downstream signaling cascades. The primary pathways involved are the Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), and Mitogen-activated protein kinase (MAPK) pathways.

This compound Signaling Cascade

Wkymvm_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Responses Wkymvm This compound FPR FPRs (FPR1, FPR2/FPRL1) Wkymvm->FPR Agonist Binding G_protein Gαi / Gβγ FPR->G_protein Activation PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Ras Ras G_protein->Ras Chemotaxis Chemotaxis PI3K->Chemotaxis PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK, p38) PKC->MAPK_cascade Superoxide_production Superoxide Production PKC->Superoxide_production Ca_release->Superoxide_production Ras->MAPK_cascade NFkB_pathway NF-κB Pathway MAPK_cascade->NFkB_pathway Proliferation Proliferation MAPK_cascade->Proliferation Cytokine_release Cytokine Release NFkB_pathway->Cytokine_release Experimental_Workflow start Start cell_culture Culture and Seed Cells start->cell_culture serum_starvation Serum Starve Cells (optional) cell_culture->serum_starvation treatment Treat with this compound serum_starvation->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Cellular Assay incubation->assay data_analysis Analyze and Interpret Data assay->data_analysis end End data_analysis->end

References

Preparation of Wkymvm-NH2 TFA Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of Wkymvm-NH2 TFA, a synthetic hexapeptide known for its role as an agonist for formyl peptide receptors (FPRs) and its immunomodulatory activities.[1][2][3][4][5] Proper preparation of peptide stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures for reconstitution, and best practices for storage to maintain the peptide's stability and biological activity.

Introduction to Wkymvm-NH2

Wkymvm-NH2 is a synthetic hexapeptide that has garnered significant interest in immunological research.[1][2][3] It acts as a potent agonist for the N-formyl peptide receptor (FPR) family, particularly FPR2.[2][3][4] This interaction triggers a variety of cellular responses, including the activation of neutrophils and other myeloid cells, chemotaxis, and the modulation of inflammatory pathways.[2][3][5][6] Due to its pro-inflammatory and immune-stimulating properties, Wkymvm-NH2 is a valuable tool in studies related to inflammation, immune response, and potential therapeutic applications.[1][6] The peptide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the solid-phase peptide synthesis process.[7] The TFA counterion can influence the peptide's solubility and handling characteristics.[7][8]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Sequence Trp-Lys-Tyr-Met-Val-Met-NH2[4]
Molecular Formula C43H62F3N9O9S2[4]
Molecular Weight 970.13 g/mol [4]
Appearance Lyophilized white powder[9]
Purity Typically ≥95%[1]

Solubility and Recommended Solvents

The solubility of this compound in various solvents is a crucial factor in the preparation of a stock solution. The following table summarizes known solubility data.

SolventSolubilityReference
Water Soluble (up to 2 mg/mL)[1]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL[10]
Dimethylformamide (DMF) 30 mg/mL[10]
Ethanol 30 mg/mL[10]
Ethanol:PBS (pH 7.2) (1:4) 0.20 mg/mL[10]

Note: For most biological applications, sterile, high-purity water is the recommended solvent.[9] If the peptide is intended for cell-based assays, the final concentration of any organic solvent like DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.

Experimental Protocol: Preparation of a 1 mM this compound Stock Solution

This protocol details the steps to prepare a 1 mM stock solution of this compound in sterile water.

Materials and Equipment
  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Microcentrifuge

  • Sterile microcentrifuge tubes

  • Personal protective equipment (gloves, lab coat, safety glasses)

Step-by-Step Procedure
  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes.[9] This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.[9]

  • Calculate the Required Solvent Volume: To prepare a 1 mM stock solution, use the following calculation:

    • Volume (µL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 1,000,000

    • For example, to prepare a 1 mM stock from 1 mg of this compound (MW = 970.13 g/mol ):

      • Volume (µL) = (1 mg / 970.13 g/mol ) * 1,000,000 = 1030.8 µL

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Carefully open the vial and add the calculated volume of sterile water using a calibrated micropipette.

    • Close the vial tightly and gently vortex for 10-20 seconds to dissolve the peptide.[11] Avoid vigorous or prolonged vortexing, which can cause peptide degradation.

    • Visually inspect the solution to ensure the peptide has completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Aliquotting:

    • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[12]

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to 1 month).[12]

    • For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 6 months).[12]

    • Properly label all aliquots with the peptide name, concentration, and date of preparation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Wkymvm_Stock_Preparation cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage start Start: Lyophilized This compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate 15-20 min calculate Calculate Solvent Volume equilibrate->calculate add_solvent Add Sterile Water calculate->add_solvent dissolve Gently Vortex/ Mix to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (Short-term) or -80°C (Long-term) aliquot->store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Overview

Wkymvm-NH2 primarily exerts its effects by activating the formyl peptide receptor (FPR) family, which are G protein-coupled receptors.[5] Upon binding, it initiates a cascade of intracellular signaling events.

Wkymvm_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Wkymvm Wkymvm-NH2 FPR FPR Receptor Wkymvm->FPR G_protein G-protein Activation FPR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K Cellular_Response Cellular Responses: - Chemotaxis - Ca2+ Mobilization - Superoxide Production PLC->Cellular_Response PI3K->Cellular_Response

Caption: Simplified Wkymvm-NH2 signaling pathway.

Conclusion

The protocol described in this application note provides a standardized method for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and biological activity of the peptide, leading to more reliable and reproducible experimental outcomes in research and drug development. Always refer to the manufacturer's specific instructions and safety data sheets for handling and storage information.

References

Application Notes and Protocols for In Vivo Administration of WKYMVm-NH2 TFA in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVm-NH2 TFA is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) that acts as a potent agonist for formyl peptide receptors (FPRs), particularly FPR2 (also known as FPRL1).[1][2][3][4] FPRs are G-protein-coupled receptors primarily expressed on immune cells, such as neutrophils, monocytes, macrophages, and dendritic cells, and play a crucial role in inflammatory responses and host defense.[5][6] WKYMVm has demonstrated significant therapeutic potential in various preclinical mouse models, including those for ulcerative colitis, obesity, ischemic injury, and neurodegenerative diseases, primarily through its immunomodulatory and regenerative properties.[4][7][8][9][10] These notes provide detailed protocols and data for the in vivo administration of this compound in mice to facilitate further research and development.

Data Presentation

In Vivo Efficacy of this compound in Mouse Models
Mouse Model Dosage and Administration Key Findings Reference
Dextran Sulfate (B86663) Sodium (DSS)-Induced Ulcerative Colitis 8 mg/kg, subcutaneous injection every 12 hours for 5 days.[3]Reversed body weight loss, reduced bleeding and stool scores, attenuated mucosal destruction and colon shortening.[1][2][3][8] Modulated cytokine profiles, decreasing IL-12, IL-23, and TGF-β, while increasing IL-17, IFN-γ, IL-6, IL-1β, and TNF-α.[8][3][8]
High-Fat Diet (HFD)-Induced Obesity Not specified in detail in the provided search results.Attenuated body weight gain, reduced food intake, and increased insulin (B600854) sensitivity. Ameliorated hepatic steatosis and adipose tissue hypertrophy.[9][9]
Hind Limb Ischemia Intramuscular injection (dosage not specified).Attenuated severe hind limb ischemia and promoted neovascularization. Promoted homing of endothelial colony-forming cells (ECFCs) to the ischemic limb.[10][10]
Spinal Cord Injury Not specified in detail in the provided search results.Alleviated spinal cord injury by attenuating the inflammatory response of microglia.[7][7]

Experimental Protocols

Protocol 1: Treatment of DSS-Induced Ulcerative Colitis in Mice

This protocol is based on the methodology described in studies investigating the therapeutic effects of WKYMVm in a mouse model of ulcerative colitis.[3][8]

1. Materials:

  • This compound (Trifluoroacetate salt)[1][2]
  • Sterile phosphate-buffered saline (PBS)
  • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000)
  • C57BL/6 mice (6-8 weeks old)[3]
  • Standard laboratory equipment for animal handling and injections.

2. Procedure:

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days. Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool.
  • Preparation of this compound Solution: Dissolve this compound in sterile PBS to a final concentration for injection. For an 8 mg/kg dose in a 20g mouse, a 100 µL injection volume would require a concentration of 1.6 mg/mL. Vortex briefly to ensure complete dissolution. Prepare fresh daily.
  • Administration of this compound:
  • Starting on the day of DSS administration (Day 0), administer this compound at a dose of 8 mg/kg via subcutaneous injection.[3]
  • Repeat the injection every 12 hours for a total of six administrations over 5 days.[3]
  • A control group should receive subcutaneous injections of sterile PBS on the same schedule.
  • Monitoring and Endpoint Analysis:
  • Continue to monitor body weight, stool score, and bleeding score daily throughout the experiment.[8]
  • At the end of the study (e.g., Day 7), euthanize the mice and collect the colon.
  • Measure colon length.
  • Fix portions of the colon in 10% neutral buffered formalin for histological analysis (H&E staining) to assess mucosal destruction.
  • Collect intestinal tissue for cytokine analysis (e.g., via ELISA or multiplex assay).[8]

Visualization

Signaling Pathways of this compound

This compound exerts its effects by binding to Formyl Peptide Receptors (FPRs), primarily FPR2. This binding initiates a cascade of intracellular signaling events that mediate the cellular responses.

WKYMVm_Signaling_Pathway WKYMVm This compound FPR2 FPR2/FPRL1 WKYMVm->FPR2 Binds G_protein G-protein FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PKC Protein Kinase C (PKC) PLC->PKC Ca_influx Ca2+ Influx PLC->Ca_influx Akt Akt PI3K->Akt MAPK MAPK (ERK, p38) PKC->MAPK Cellular_Response Cellular Responses: - Chemotaxis - Superoxide Production - Cytokine Release - Proliferation PKC->Cellular_Response Akt->MAPK MAPK->Cellular_Response Ca_influx->Cellular_Response

Caption: this compound signaling cascade.

Experimental Workflow: DSS-Induced Colitis Model

The following diagram illustrates the key steps in a typical in vivo study evaluating the efficacy of this compound in a mouse model of DSS-induced colitis.

DSS_Colitis_Workflow start Start: C57BL/6 Mice dss_induction Induce Colitis: Administer DSS in drinking water (Days 0-5) start->dss_induction treatment_group Treatment Group: Inject this compound (8 mg/kg, s.c.) every 12h for 5 days dss_induction->treatment_group control_group Control Group: Inject PBS (s.c.) every 12h for 5 days dss_induction->control_group monitoring Daily Monitoring: - Body Weight - Stool Score - Bleeding Score treatment_group->monitoring control_group->monitoring endpoint Endpoint Analysis (Day 7): - Euthanasia - Colon Length Measurement - Histology - Cytokine Analysis monitoring->endpoint end End endpoint->end

References

Application Note: Calcium Mobilization Assay Using Wkyvm-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wkyvm-NH2 TFA is a synthetic hexapeptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR2/ALX (also known as FPRL1).[1] FPRs are G-protein coupled receptors (GPCRs) predominantly expressed on immune cells like neutrophils and monocytes.[1][2] Activation of these receptors by agonists such as Wkyvm-NH2 TFA initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca2+]i).[1][3][4] This calcium mobilization is a critical second messenger event that triggers various cellular responses, including chemotaxis, degranulation, and superoxide (B77818) production.[1][3]

This application note provides a detailed protocol for measuring Wkyvm-NH2 TFA-induced calcium mobilization in cells expressing FPRs using the fluorescent calcium indicator Fluo-4 AM. This assay is a robust and high-throughput method for characterizing the potency and efficacy of FPR agonists and for screening compound libraries for novel modulators of this signaling pathway.

Signaling Pathway

The binding of Wkyvm-NH2 TFA to FPR2/ALX, a Gq-coupled receptor, activates the Gαq subunit. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytosol.[1][4] This rapid increase in intracellular calcium is detected by fluorescent indicators like Fluo-4.

FPR2_Signaling_Pathway cluster_ER Endoplasmic Reticulum Wkyvm Wkyvm-NH2 TFA FPR2 FPR2/ALX (GPCR) Wkyvm->FPR2 Binds to Gq Gαq Protein FPR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca2+ Increase ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Cellular_Response Cellular Responses (e.g., Chemotaxis) Ca_cyto->Cellular_Response Triggers

FPR2/ALX signaling pathway leading to calcium mobilization.

Experimental Workflow

The following diagram outlines the key steps of the calcium mobilization assay.

Calcium_Assay_Workflow start Start seed_cells Seed cells expressing FPRs (e.g., HL-60, HEK293-FPR2) into a 96-well plate. start->seed_cells incubate_overnight Incubate overnight at 37°C, 5% CO2. seed_cells->incubate_overnight prepare_dye Prepare Fluo-4 AM dye-loading solution. incubate_overnight->prepare_dye load_dye Load cells with Fluo-4 AM (e.g., 1 hour at 37°C). prepare_dye->load_dye prepare_compound Prepare serial dilutions of Wkyvm-NH2 TFA. load_dye->prepare_compound measure_fluorescence Measure baseline and Wkyvm-NH2 TFA-induced fluorescence using a plate reader (Ex/Em ~490/525 nm). prepare_compound->measure_fluorescence analyze_data Analyze data to determine EC50 values. measure_fluorescence->analyze_data end End analyze_data->end

Experimental workflow for the calcium mobilization assay.

Data Presentation

The potency of Wkyvm-NH2 TFA is typically quantified by its half-maximal effective concentration (EC50) for inducing calcium mobilization. The following table summarizes representative EC50 values obtained in different cell lines.

Cell LineReceptor(s) ExpressedEC50 for Calcium MobilizationReference
HL-60 cells differentiated to be neutrophil-likeEndogenous FPR1 and FPR2/ALX~75 nM (for superoxide production, a downstream event)[5]
HL-60 cells transfected with FPRL1 (FPR2/ALX)FPR2/ALX2 nM[5]
HL-60 cells transfected with FPRL2FPRL280 nM[5]
RBL-2H3 cells transfected with human FPRFPR147 nM[6]
RBL-2H3 cells transfected with mouse FPRmFPR1.5 nM

Detailed Experimental Protocols

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials and Reagents

  • Cells: A suitable cell line endogenously or recombinantly expressing FPRs (e.g., HL-60, HEK293-FPR2, RBL-2H3-FPR2).

  • Wkyvm-NH2 TFA: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM: Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.

  • Pluronic F-127: 20% (w/v) solution in DMSO.

  • Probenecid (B1678239) (optional): Anion-transport inhibitor to prevent dye leakage from cells.

  • Assay Plates: Black-walled, clear-bottom 96-well microplates.

  • Instrumentation: A fluorescence microplate reader with automated liquid handling capable of kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

Protocol

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest and resuspend cells in culture medium at a density of 4 x 10^5 to 8 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension per well into a 96-well black-walled, clear-bottom plate (40,000 to 80,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 20 µL of 1 mM Fluo-4 AM stock with 20 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. Mix well by vortexing.

    • Carefully remove the cell culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour.

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

  • Compound Preparation:

    • Prepare a serial dilution of Wkyvm-NH2 TFA in Assay Buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest Wkyvm-NH2 TFA concentration).

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Program the instrument for a kinetic read. Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's automated injector, add 25 µL of the Wkyvm-NH2 TFA dilutions or vehicle control to the respective wells.

    • Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response.

Data Analysis

  • The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.

  • Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of Wkyvm-NH2 TFA.

  • Plot the normalized response against the logarithm of the Wkyvm-NH2 TFA concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting

  • Low Signal-to-Background Ratio:

    • Optimize cell seeding density.

    • Ensure complete removal of extracellular dye by washing.

    • Use probenecid in the dye loading and assay buffer to prevent dye leakage.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding.

    • Mix reagents thoroughly before addition.

    • Check for and eliminate air bubbles in the wells.

  • No Response to Wkyvm-NH2 TFA:

    • Confirm FPR expression in the cell line.

    • Verify the integrity and concentration of the Wkyvm-NH2 TFA stock solution.

    • Ensure the cells are healthy and viable.

References

Application Notes and Protocols for Chemotaxis Assay using WKYMVm-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVm-NH2), often supplied as a trifluoroacetate (B77799) (TFA) salt, is a potent chemoattractant for various immune cells, particularly neutrophils. It functions as a powerful agonist for formyl peptide receptors (FPRs), with a high affinity for FPR2 (also known as FPRL1) and a weaker affinity for FPR1.[1][2] Activation of these G protein-coupled receptors initiates a signaling cascade that leads to directed cell migration, a process known as chemotaxis. This application note provides a detailed protocol for conducting a chemotaxis assay using WKYMVm-NH2 TFA with human neutrophils, a critical tool for studying inflammation, immune response, and for the screening of potential therapeutic agents.

Principle of the Assay

The most common method to assess chemotaxis in vitro is the Boyden chamber assay.[3][4] This system utilizes a chamber with two compartments separated by a microporous membrane. The lower chamber contains the chemoattractant (this compound), while the upper chamber is seeded with the cells of interest (e.g., neutrophils). In response to the concentration gradient of the chemoattractant, the cells migrate from the upper to the lower chamber through the pores of the membrane. The extent of migration is then quantified, providing a measure of the chemotactic response.

Data Presentation

The following table summarizes quantitative data related to the use of WKYMVm-NH2 in relevant cell-based assays.

ParameterCell TypeValueReference
Optimal Chemotaxis ConcentrationHL-60 cells expressing FPRL210 - 50 nM[5]
EC50 for Superoxide ProductionHuman Neutrophils~75 nM[5]
EC50 for Calcium MobilizationRBL cells expressing mFPR1.5 nM[6]
Potency for Phagocyte Chemotaxis (via FPR2)PhagocytesPicomolar (pM) range[7]
Potency for Chemotactic Migration (via FPR1)Cells expressing FPR1Nanomolar (nM) range[7]

Signaling Pathway

WKYMVm-NH2 binding to FPR2 initiates a cascade of intracellular events culminating in cytoskeletal rearrangement and directed cell movement. The diagram below illustrates the key signaling pathways involved.

WKYMVm_Signaling_Pathway WKYMVm WKYMVm-NH2 FPR2 FPR2 WKYMVm->FPR2 Binds G_protein Gαi / Gβγ FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3Kγ G_protein->PI3K Activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Regulates PKC->Chemotaxis Regulates PI3K->PIP2 Phosphorylates Akt Akt/PKB PIP3->Akt Recruits & Activates Rho_GTPases Rho GTPases (Rac, Cdc42, RhoA) PIP3->Rho_GTPases Activates Akt->Rho_GTPases Regulates WASP_WAVE WASP/WAVE complex Rho_GTPases->WASP_WAVE Activates Arp23 Arp2/3 Complex WASP_WAVE->Arp23 Activates Actin_polym Actin Polymerization (Lamellipodia/Filopodia formation) Arp23->Actin_polym Initiates Actin_polym->Chemotaxis MAPK->Chemotaxis Regulates

Caption: WKYMVm-NH2 signaling pathway leading to chemotaxis.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in water and DMSO.[6][8] For cell-based assays, it is recommended to first dissolve the peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM). If solubility in water is an issue, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.

  • Stock Solution Preparation (1 mM):

    • The molecular weight of WKYMVm-NH2 is approximately 856.13 g/mol . The TFA salt will have a higher molecular weight; refer to the manufacturer's data sheet for the exact value.

    • To prepare a 1 mM stock solution, dissolve the appropriate amount of peptide in sterile water. For example, for a peptide with a molecular weight of ~970 g/mol (including TFA), dissolve 0.97 mg in 1 mL of sterile water.

    • Vortex gently to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[9]

Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from fresh human peripheral blood.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Ficoll-Paque PLUS or similar density gradient medium.

  • Dextran solution (e.g., 3% in saline).

  • Red Blood Cell (RBC) Lysis Buffer.

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

  • RPMI 1640 medium.

Procedure:

  • Carefully layer the whole blood onto an equal volume of Ficoll-Paque in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, platelets, and mononuclear cells).

  • Collect the layer containing granulocytes and red blood cells.

  • Mix the collected cells with Dextran solution to sediment the red blood cells.

  • Allow the RBCs to sediment by gravity for 20-30 minutes.

  • Collect the upper neutrophil-rich supernatant.

  • To remove any remaining RBCs, perform a hypotonic lysis by adding RBC Lysis Buffer. Incubate for a short period as recommended by the manufacturer, then stop the lysis by adding an excess of PBS.

  • Centrifuge the cells at 300 x g for 10 minutes at 4°C.

  • Resuspend the neutrophil pellet in RPMI 1640 medium.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.

Boyden Chamber Chemotaxis Assay

Materials:

  • Boyden chamber or multi-well chemotaxis plate (e.g., 96-well format) with polycarbonate membranes (3-5 µm pore size is suitable for neutrophils).[4]

  • Isolated human neutrophils.

  • This compound.

  • Assay Buffer: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

  • Detection reagent (e.g., Calcein-AM or a reagent to measure ATP like CellTiter-Glo®).

  • Plate reader (fluorescence or luminescence, depending on the detection method).

Procedure:

Chemotaxis_Workflow start Start prep_chemo Prepare Chemoattractant (WKYMVm-NH2 dilutions) start->prep_chemo prep_cells Prepare Neutrophil Suspension start->prep_cells add_to_lower Add Chemoattractant to Lower Chamber prep_chemo->add_to_lower place_membrane Place Microporous Membrane add_to_lower->place_membrane add_to_upper Add Neutrophils to Upper Chamber place_membrane->add_to_upper prep_cells->add_to_upper incubate Incubate (e.g., 37°C, 60-90 min) add_to_upper->incubate remove_nonmigrated Remove Non-Migrated Cells from Upper Surface incubate->remove_nonmigrated quantify Quantify Migrated Cells (e.g., Staining, Lysis) remove_nonmigrated->quantify analyze Analyze Data quantify->analyze end End analyze->end

Caption: Experimental workflow for the Boyden chamber chemotaxis assay.

  • Preparation of Chemoattractant: Prepare serial dilutions of this compound in Assay Buffer. A recommended concentration range to test for primary human neutrophils is 0.1 nM to 100 nM. Include a negative control (Assay Buffer alone) and a positive control if available (e.g., fMLP at 10 nM).

  • Assay Setup:

    • Add the prepared chemoattractant dilutions to the lower wells of the Boyden chamber.

    • Carefully place the microporous membrane over the lower wells, avoiding air bubbles.

    • Assemble the chamber by adding the upper component.

  • Cell Seeding:

    • Resuspend the isolated neutrophils in Assay Buffer at a concentration of 1-2 x 10⁶ cells/mL.

    • Add the cell suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60 to 90 minutes. The optimal incubation time may need to be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Gently remove the non-migrated cells from the upper surface of the membrane using a cotton swab or by gentle washing.

    • Quantify the cells that have migrated to the lower side of the membrane. This can be done by:

      • Staining: Staining the migrated cells with a fluorescent dye like Calcein-AM or DAPI, followed by imaging and cell counting.

      • Lysis and Detection: Lysing the migrated cells and measuring an intracellular component, such as ATP using a luminescent assay (e.g., CellTiter-Glo®), which provides a readout proportional to the number of viable cells.[10]

Data Analysis
  • Calculate the average signal (e.g., fluorescence or luminescence) for each concentration of this compound.

  • Subtract the average signal of the negative control (buffer alone) from all other values to account for spontaneous migration.

  • Express the results as a fold increase in migration over the negative control or as the number of migrated cells.

  • Plot the chemotactic response as a function of the this compound concentration to generate a dose-response curve.

Conclusion

This application note provides a comprehensive guide for performing a chemotaxis assay using the potent chemoattractant this compound with human neutrophils. The detailed protocol for the Boyden chamber assay, along with the supporting information on the signaling pathway and quantitative data, will enable researchers to effectively study neutrophil migration and the effects of various compounds on this crucial biological process. The provided diagrams and tables offer a clear and concise overview of the key concepts and experimental procedures.

References

Application Notes and Protocols: Caco-2 Cell Proliferation Assay with WKYMVm-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized in vitro model for studying the intestinal epithelial barrier. When cultured, these cells differentiate to form a monolayer of polarized enterocytes with many characteristics of the small intestine. The peptide WKYMVm-NH2, a potent agonist of Formyl Peptide Receptors (FPRs), particularly FPR1 and FPR2, has been shown to influence various cellular processes.[1] Notably, WKYMVm-NH2 TFA has been demonstrated to induce the proliferation of Caco-2 cells, making it a valuable tool for investigating intestinal epithelial cell growth and repair mechanisms.[1]

These application notes provide a detailed protocol for assessing the proliferative effect of this compound on Caco-2 cells using a colorimetric MTT assay. The provided methodologies and data serve as a guide for researchers in pharmacology, drug discovery, and gastrointestinal physiology.

Data Presentation

The following table summarizes the effective concentration range of this compound on Caco-2 cell proliferation as determined by a 24-hour incubation period.

Concentration of this compoundObserved Effect on Caco-2 Cell Proliferation
0 nM (Control)Baseline Proliferation
10 nMInduction of Cell Proliferation
100 nMInduction of Cell Proliferation
1000 nMInduction of Cell Proliferation

Note: This table is based on findings that this compound induces Caco-2 cell proliferation at concentrations ranging from 10 to 1000 nM over 24 hours.[1] For precise quantitative analysis, a full dose-response curve should be generated.

Experimental Protocols

Caco-2 Cell Culture and Maintenance

Aseptic cell culture techniques should be strictly followed.

Materials:

  • Caco-2 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 0.25% Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well cell culture plates, sterile

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thawing and Plating: Thaw a cryopreserved vial of Caco-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium and centrifuge at 100-200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Media Change: Replace the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the monolayer with PBS and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks or for experimental use.

Caco-2 Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.

Materials:

  • Caco-2 cells, subcultured and ready for plating

  • This compound peptide

  • Complete Caco-2 culture medium

  • Sterile PBS

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

  • 96-well microplate reader

Protocol:

  • Cell Seeding: Harvest Caco-2 cells and determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS). Perform serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0, 10, 100, 1000 nM).

  • Cell Treatment: After the 24-hour adherence period, carefully remove the medium from each well and replace it with 100 µL of the prepared this compound dilutions. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Addition of MTT Reagent: Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into insoluble purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable, proliferating cells. Calculate the percentage of cell proliferation relative to the untreated control.

Visualizations

Experimental Workflow

G Experimental Workflow for Caco-2 Proliferation Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Caco-2 Cells to 80-90% Confluency Harvest Harvest and Count Cells Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere PrepareTx Prepare this compound Dilutions Treat Treat Cells with Peptide (24h) Adhere->Treat PrepareTx->Treat AddMTT Add MTT Reagent (2-4h) Treat->AddMTT Solubilize Solubilize Formazan Crystals with DMSO AddMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Percent Proliferation vs. Control Read->Analyze

Caption: Workflow for assessing this compound-induced Caco-2 cell proliferation.

Signaling Pathway

G Proposed Signaling Pathway of this compound in Caco-2 Cells WKYMVm This compound FPR2 FPR2 WKYMVm->FPR2 G_protein G-protein FPR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC AKT Akt PI3K->AKT MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway AKT->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation

References

Application Notes and Protocols for Subcutaneous Injection of Wkymvm-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of the synthetic hexapeptide Wkymvm-NH2 TFA. This document is intended to guide researchers in designing and executing in vivo studies involving this potent agonist of formyl peptide receptors (FPRs).

Introduction

Wkymvm-NH2 is a synthetic peptide that has been identified as a powerful agonist for formyl peptide receptors (FPRs), with a particular affinity for FPR2.[1][2] Activation of these G-protein coupled receptors on various immune and non-immune cells triggers a cascade of intracellular signaling events, leading to a range of biological responses. These include chemotaxis, phagocytosis, superoxide (B77818) production, and modulation of inflammatory responses.[1][3] Due to its immunomodulatory and pro-angiogenic properties, this compound is a valuable tool for research in areas such as inflammation, autoimmune diseases, oncology, and regenerative medicine.[1][4]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its biological activity.

PropertyValue
Molecular Formula C43H62F3N9O9S2
Molecular Weight 970.13 g/mol
Appearance White to off-white solid
Solubility Soluble in water (up to 12.5 mg/mL with sonication)[2]
Storage (Powder) -20°C for 1 year or -80°C for 2 years[2]
Storage (Stock Solution) -20°C for 1 month or -80°C for 6 months[2]

Experimental Protocols

Reconstitution of this compound

This protocol describes the preparation of a stock solution from the lyophilized powder.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Vortex mixer

  • (Optional) Ultrasonic bath

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the desired volume of sterile water or PBS to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Gently vortex the vial to dissolve the powder. For higher concentrations, brief sonication may be required to achieve complete dissolution.[2]

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Subcutaneous Injection Protocol in Mice

This protocol provides a general guideline for the subcutaneous administration of this compound in mice. The specific dosage and frequency should be optimized based on the experimental model and research question.

Materials:

  • Reconstituted this compound solution

  • Sterile saline (0.9% NaCl) or PBS for dilution

  • Sterile insulin (B600854) syringes with a 25-27 gauge needle[5][6]

  • Animal scale

  • 70% ethanol (B145695) wipes

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation:

    • Acclimatize the animals to the housing conditions before the start of the experiment.

    • Weigh each animal to accurately calculate the injection volume.

  • Dose Calculation and Preparation:

    • Dilute the this compound stock solution with sterile saline or PBS to the final desired concentration.

    • Calculate the injection volume based on the animal's weight and the target dosage. The maximum recommended injection volume for a subcutaneous injection in mice is 5-10 mL/kg.[5]

  • Injection Procedure:

    • Restrain the mouse using an appropriate method. The scruff of the neck is a common and effective restraint technique.

    • Select an injection site. The loose skin over the dorsal rump or flank is recommended.[1]

    • Gently lift a fold of skin to create a "tent."

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

    • Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the animal to its cage and monitor for any adverse reactions.

Quantitative Data from In Vivo Studies

The following table summarizes subcutaneous injection protocols for this compound from published research, providing a reference for dose and frequency selection.

Animal ModelDosageFrequencyDurationReference
DSS-induced ulcerative colitis (mouse)8 mg/kgTwice daily (12-hour intervals)5 days[2]
High-fat diet-induced obesity (mouse)8 mg/kgEvery 2 days5 weeks[7]
Cecal ligation and puncture (CLP)-induced sepsis (mouse)4 mg/kgFour injections (timing relative to CLP)-[8]
Collagen-induced arthritis (mouse)4 mg/kgDailyFrom secondary boosting until sacrifice[9]

Signaling Pathways and Experimental Workflows

WKYMVm-NH2 Signaling Pathway

Wkymvm-NH2 primarily exerts its effects by activating Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors. This initiates a complex network of downstream signaling pathways.

WKYMVm_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_plc PLC Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway cluster_rho Rho Pathway cluster_cellular_response Cellular Responses WKYMVm Wkymvm-NH2 FPR FPRs (FPR1, FPR2) WKYMVm->FPR G_protein G-protein FPR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras JAK JAK G_protein->JAK Rho Rho G_protein->Rho IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Superoxide Superoxide Production PKC->Superoxide Akt Akt PI3K->Akt Gene_expression Gene Expression Akt->Gene_expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_expression STAT STAT JAK->STAT STAT->Gene_expression Rho->Chemotaxis Phagocytosis Phagocytosis Rho->Phagocytosis Cytokine Cytokine Release

Caption: WKYMVm-NH2 signaling cascade.

Experimental Workflow for Subcutaneous Injection

The following diagram illustrates a typical workflow for an in vivo study involving the subcutaneous administration of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_monitoring Monitoring & Analysis Phase Reconstitution Reconstitute This compound Dose_Prep Prepare Dosing Solution Reconstitution->Dose_Prep Dose_Calc Calculate Injection Volume Dose_Prep->Dose_Calc Animal_Weight Weigh Animal Animal_Weight->Dose_Calc Injection Subcutaneous Injection Dose_Calc->Injection Monitoring Monitor Animal (Health & Behavior) Injection->Monitoring Repeat as per protocol Data_Collection Collect Experimental Data (e.g., physiological, behavioral) Monitoring->Data_Collection Endpoint Endpoint Analysis (e.g., tissue collection, histology) Data_Collection->Endpoint

Caption: In vivo subcutaneous injection workflow.

References

Troubleshooting & Optimization

Technical Support Center: Wkymvm-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of Wkymvm-NH2 TFA powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the trifluoroacetate (B77799) salt of Wkymvm-NH2, a synthetic hexapeptide. It is a potent agonist of Formyl Peptide Receptors (FPRs), particularly FPR1 and FPRL1/FPR2, which are involved in inflammatory and immune responses.[1][2] This peptide is widely used in research to activate leukocyte effector functions such as chemotaxis and superoxide (B77818) production.[1][3]

Q2: What are the recommended solvents for dissolving this compound powder?

A2: this compound is soluble in a variety of solvents. For biological experiments, sterile water or phosphate-buffered saline (PBS) are common choices. Organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) can also be used to achieve higher concentrations.[4][5] It is always recommended to perform a small-scale solubility test first to determine the optimal solvent for your specific experiment.[6]

Q3: How does the trifluoroacetate (TFA) salt affect my experiments?

A3: Trifluoroacetic acid is used in the purification of synthetic peptides and remains as a counter-ion in the final product.[6][7] While often present in small amounts, residual TFA can lower the pH of your peptide solution and may interfere with cellular or enzymatic assays.[6][8] For sensitive applications, it may be necessary to remove the TFA.

Q4: How should I store the this compound powder and stock solutions?

A4: The lyophilized powder should be stored at -20°C.[4][8] Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][8] If stored at -20°C, the stock solution should be used within a month, and within six months if stored at -80°C.[1]

Troubleshooting Guide

Issue: The this compound powder is not dissolving.

  • Initial Steps:

    • Small-Scale Test: Before dissolving the entire sample, test the solubility of a small amount of the powder in your chosen solvent.[6]

    • Gentle Agitation: After adding the solvent, gently vortex or sonicate the vial to aid dissolution.[6] Avoid vigorous shaking, which can cause the peptide to aggregate.

  • Solvent Optimization:

    • Aqueous Solutions: If the peptide does not dissolve in water, try a buffer such as PBS. Adjusting the pH of the buffer may also improve solubility.

    • Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by dilution with your aqueous buffer to the desired final concentration.

  • If Dissolution is Still an Issue:

    • Check Peptide Properties: The solubility of peptides is influenced by their amino acid composition. Peptides with a high proportion of hydrophobic amino acids may be more difficult to dissolve in aqueous solutions.

    • Consider TFA Removal: In some cases, the TFA salt may affect solubility. Procedures like ion exchange or lyophilization with a different acid (e.g., HCl) can be performed to remove TFA, but these are advanced techniques and may lead to peptide loss.[7][9]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Water2 mg/mL[4]
DMSO30 mg/mL[5]
DMF30 mg/mL[5]
Ethanol30 mg/mL[5]
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of a pre-determined, appropriate solvent (e.g., sterile water, DMSO) to the vial.

  • Dissolution: Gently vortex or swirl the vial until the powder is completely dissolved. If necessary, a brief sonication in a water bath can be used to break up any aggregates.

  • Sterilization (for aqueous solutions): If the stock solution is prepared in an aqueous buffer for cell-based assays, it is recommended to sterilize it by passing it through a 0.22 µm filter.[1]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store them at -20°C or -80°C.

Mandatory Visualization

Wkymvm_NH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Wkymvm Wkymvm-NH2 FPR FPR Wkymvm->FPR binds G_protein G-protein (αβγ) FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3-Kinase (PI3K) G_protein->PI3K activates Ca_influx Ca²⁺ Influx PLC->Ca_influx leads to PKC Protein Kinase C (PKC) PI3K->PKC activates Cellular_Response Cellular Response (e.g., Chemotaxis, Superoxide Production) PKC->Cellular_Response mediates Ca_influx->PKC activates

Caption: Wkymvm-NH2 signaling pathway via Formyl Peptide Receptor (FPR).

References

Technical Support Center: Wkymvm-NH2 TFA In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal preparation of Wkymvm-NH2 TFA for in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound for in vivo studies?

A1: The recommended starting solvent for this compound is sterile, distilled water.[1][2] Several studies have successfully used aqueous-based vehicles for in vivo administration. For higher concentrations, sonication may be required to facilitate dissolution.[3]

Q2: My this compound is not dissolving completely in water. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Sonication: As recommended by some suppliers, brief sonication can aid in the dissolution of the peptide.[3]

  • Warming: Gently warming the solution to 37°C may improve solubility. Avoid excessive heat, which could degrade the peptide.

  • pH Adjustment: The trifluoroacetate (B77799) (TFA) salt can make the solution slightly acidic. Adjusting the pH towards neutral (7.0-7.4) with a dilute, biocompatible base (e.g., 0.1 N NaOH) may enhance solubility. Always check the pH after dissolution and adjust as necessary for your experimental model.

  • Co-solvents: If aqueous solubility remains a challenge at your desired concentration, consider the use of biocompatible co-solvents. A low percentage of Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) followed by dilution in a physiological buffer like PBS is a common strategy. However, it is crucial to determine the maximum tolerated concentration of any organic solvent for your specific in vivo model to avoid toxicity. One supplier notes solubility in an Ethanol:PBS (pH 7.2) (1:4) mixture at 0.20 mg/ml.[4]

Q3: I observe precipitation of the peptide after storage. How can I prevent this?

A3: Peptide precipitation upon storage can be due to several factors. To mitigate this:

  • Storage Conditions: For stock solutions, it is recommended to store them at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles, which can lead to aggregation and precipitation. Aliquoting the stock solution into single-use volumes is highly recommended.

  • Concentration: Storing the peptide at a higher concentration in a suitable solvent (like water with minimal necessary co-solvents) and then diluting it to the final working concentration just before the experiment can sometimes prevent precipitation at lower concentrations.

  • Filtration: After dissolving the peptide, it is good practice to sterilize the solution by filtering it through a 0.22 µm filter.[3] This will also remove any small, undissolved particles that could act as nucleation sites for precipitation.

Q4: What are the potential in vivo side effects of the solvent or the TFA salt?

A4:

  • Solvent Toxicity: Organic solvents like DMSO and ethanol can have their own biological effects and may cause local irritation or systemic toxicity, depending on the concentration and route of administration. It is essential to include a vehicle-only control group in your experiments to account for any effects of the solvent.

  • TFA Salt Effects: Trifluoroacetic acid is often used in peptide purification and is present as a counter-ion. While generally considered safe at the low concentrations found in peptide formulations, high concentrations of TFA can be acidic and may cause local irritation. Ensuring the final formulation is at a physiological pH can minimize these effects.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

Solvent/VehicleConcentrationNotesReference
Water (H2O)12.5 mg/mLRequires sonication.[3]
Water (H2O)2 mg/mLSoluble.[1]
Water (H2O)0.60 mg/mLSoluble.
Dimethylformamide (DMF)30 mg/mLSoluble.[4]
Dimethyl sulfoxide (DMSO)30 mg/mLSoluble.[4]
Ethanol30 mg/mLSoluble.[4]
Ethanol:PBS (pH 7.2) (1:4)0.20 mg/mLSoluble.[4]
Distilled Water (DW)8 mg/kg doseUsed for subcutaneous injections in an obese mouse model.[2]

Experimental Protocols

Protocol for Preparation of this compound for In Vivo Administration

This protocol provides a general guideline. Researchers should optimize the formulation based on their specific experimental needs and animal model.

Materials:

  • This compound

  • Sterile, pyrogen-free distilled water or saline (0.9% NaCl)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • pH meter and sterile pH adjustment solutions (e.g., 0.1 N NaOH, 0.1 N HCl) if necessary

  • Sonicator (optional)

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired final concentration and the total volume of the formulation.

  • Weigh the peptide: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound.

  • Initial Dissolution:

    • Add a small amount of the primary solvent (e.g., sterile water or saline) to the weighed peptide.

    • Gently vortex or swirl to dissolve.

    • If solubility is an issue, proceed to sonication or gentle warming as described in the troubleshooting section.

  • pH Adjustment (if necessary):

    • Measure the pH of the solution.

    • If the pH is outside the desired physiological range (typically 7.0-7.4), adjust it dropwise with a sterile, dilute acid or base.

  • Final Volume Adjustment: Once the peptide is fully dissolved and the pH is adjusted, add the remaining solvent to reach the final desired concentration.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is crucial for removing any potential microbial contamination and small particulates.[3]

  • Storage:

    • For immediate use, store the formulation at 2-8°C.

    • For long-term storage, aliquot the sterile solution into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles.[3]

Visualizations

Decision-Making Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Need to prepare This compound for in vivo dissolve_water Attempt to dissolve in sterile water or saline start->dissolve_water is_dissolved Is the peptide fully dissolved? dissolve_water->is_dissolved sonicate_warm Apply sonication or gentle warming is_dissolved->sonicate_warm No final_prep Proceed to final volume adjustment, sterile filtration, and storage is_dissolved->final_prep Yes is_dissolved2 Is the peptide fully dissolved? sonicate_warm->is_dissolved2 adjust_ph Adjust pH to physiological range is_dissolved2->adjust_ph No is_dissolved2->final_prep Yes is_dissolved3 Is the peptide fully dissolved? adjust_ph->is_dissolved3 use_cosolvent Consider biocompatible co-solvents (e.g., low % DMSO/Ethanol) followed by aqueous dilution is_dissolved3->use_cosolvent No is_dissolved3->final_prep Yes use_cosolvent->final_prep

Caption: A flowchart outlining the decision-making process for selecting a suitable solvent for this compound in vivo studies.

References

Optimizing Wkymvm-NH2 TFA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of Wkymvm-NH2 TFA for experimental success. Wkymvm-NH2 is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) that acts as a potent agonist for formyl peptide receptors (FPRs), particularly FPR2.[1][2] It is a valuable tool for studying a wide range of biological processes, including inflammation, immune responses, wound healing, and neuroprotection.[1][2]

This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the trifluoroacetate (B77799) salt of the synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2. It functions as a powerful agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in sensing bacterial components and regulating immune responses.[1] Wkymvm-NH2 has a particularly high affinity for FPR2.[2] Upon binding to these receptors, it triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways.[1] This signaling ultimately leads to various cellular responses, such as chemotaxis, phagocytosis, and the production of inflammatory mediators.[1]

Q2: How should I reconstitute and store this compound?

A2: Proper reconstitution and storage are critical for maintaining the peptide's activity.

  • Reconstitution:

    • For most applications, sterile water is the recommended solvent. Wkymvm-NH2 is soluble in water at concentrations up to 2 mg/mL.[3]

    • If you encounter solubility issues, you can use a small amount of an organic solvent like DMSO (up to 30 mg/mL) or DMF (up to 30 mg/mL) to initially dissolve the peptide, followed by dilution with your aqueous experimental buffer.[4]

    • Important: When using an organic solvent, ensure the final concentration in your cell culture medium is non-toxic to your cells (typically <0.5% for DMSO).

  • Storage:

    • Store the lyophilized peptide at -20°C or -80°C for long-term stability.

    • Once reconstituted, it is best to prepare single-use aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.

    • Reconstituted aqueous solutions should be used within a short period, while DMSO stocks can be stored for longer at -80°C.

Q3: What is a good starting concentration range for my experiments?

A3: The optimal working concentration of this compound will vary depending on the cell type, the specific assay, and the desired biological effect. Based on published data, a broad range of effective concentrations has been reported. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

For initial experiments, a starting range of 10 nM to 1000 nM is often effective for in vitro cell-based assays, such as cell proliferation studies.[5] For receptor binding and activation assays, concentrations can be much lower, in the picomolar to nanomolar range.

Data Presentation: Recommended Working Concentrations

The following table summarizes reported effective concentrations of this compound in various experimental models. This information should be used as a starting point for your optimization experiments.

Cell Type/ModelAssayEffective Concentration RangeReference(s)
Caco-2 cellsCell Proliferation10 - 1000 nM[5]
HL-60 cells (FPRL1)Chemotaxis10 - 50 nM (optimal)[6]
HL-60 cells (FPRL1)EC50 for receptor activation2 nM[6]
HL-60 cells (FPRL2)EC50 for receptor activation80 nM[6]
NeutrophilsSuperoxide productionEC50 of 75 nM[6]
Mouse model of colitisIn vivo treatment8 mg/kg[4]

Experimental Protocols

Protocol 1: Determining Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes a general method to determine the optimal, non-toxic working concentration of this compound for your cell line of interest using a standard MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.

  • Peptide Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for a dose-response curve is 0 (vehicle control), 1, 10, 100, 1000, and 10000 nM.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the peptide concentration to determine the optimal working range where the peptide is bioactive without being cytotoxic.

Mandatory Visualizations

Signaling Pathway of Wkymvm-NH2

Wkymvm_Signaling_Pathway Wkymvm Wkymvm-NH2 FPRs FPRs (FPR2) Wkymvm->FPRs Agonist Binding G_protein Gαi/Gβγ FPRs->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolysis Akt Akt PI3K->Akt Cellular_Response Cellular Responses (Chemotaxis, Phagocytosis, Cytokine Release) MAPK->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response Akt->Cellular_Response

Caption: Signaling pathway of Wkymvm-NH2 upon binding to Formyl Peptide Receptors (FPRs).

Experimental Workflow for Optimizing Working Concentration

Optimization_Workflow start Start: Define Experimental Goals reconstitute Reconstitute this compound (Sterile Water or DMSO) start->reconstitute dose_response Perform Broad Dose-Response Experiment (e.g., 1 pM to 10 µM) reconstitute->dose_response viability_assay Assess Cell Viability/Cytotoxicity (MTT, XTT, etc.) dose_response->viability_assay functional_assay Perform Functional Assay (e.g., Chemotaxis, Cytokine ELISA) dose_response->functional_assay analyze Analyze Data: Determine EC50 and Optimal Non-Toxic Concentration viability_assay->analyze functional_assay->analyze narrow_range Conduct Experiments with a Narrower, Optimized Concentration Range analyze->narrow_range end End: Proceed with Optimized Protocol narrow_range->end

Caption: Experimental workflow for determining the optimal working concentration of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound working concentration.

Problem 1: Poor Peptide Solubility

  • Possible Cause: The peptide may not be fully dissolved in the initial solvent.

  • Solution:

    • Ensure you are using a recommended solvent (sterile water, DMSO, or DMF).

    • If using an aqueous solvent, gentle vortexing or brief sonication can aid dissolution.

    • For highly concentrated stock solutions, consider using a small amount of DMSO first, then diluting with your aqueous buffer.

    • Always visually inspect your stock solution for any precipitates before adding it to your experimental setup.

Problem 2: Inconsistent or No Biological Effect

  • Possible Cause 1: Suboptimal Peptide Concentration.

  • Solution: Perform a thorough dose-response experiment to identify the optimal concentration range for your specific cell type and assay. The effective concentration can vary significantly between different biological systems.

  • Possible Cause 2: Peptide Degradation.

  • Solution:

    • Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.

    • Ensure proper storage of both lyophilized powder and reconstituted solutions (-20°C or -80°C).

    • Prepare fresh dilutions of the peptide in your culture medium for each experiment.

  • Possible Cause 3: Low or Absent Receptor Expression.

  • Solution: Confirm that your cell line of interest expresses the target formyl peptide receptors (FPRs), particularly FPR2. You can check this through literature searches, qPCR, or western blotting.

Problem 3: Unexpected Cytotoxicity

  • Possible Cause 1: High Peptide Concentration.

  • Solution: At very high concentrations, any compound can become toxic to cells. Refer to your dose-response and cell viability data to select a concentration that provides a biological effect without significantly impacting cell viability.

  • Possible Cause 2: Solvent Toxicity.

  • Solution: If you are using an organic solvent like DMSO to dissolve the peptide, ensure that the final concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle control in your experiments to account for any effects of the solvent.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered no_effect No Biological Effect start->no_effect inconsistent_results Inconsistent Results start->inconsistent_results cytotoxicity Unexpected Cytotoxicity start->cytotoxicity check_conc Is the concentration optimized? (Dose-response performed?) no_effect->check_conc Possible Cause check_solubility Is the peptide fully dissolved? no_effect->check_solubility Possible Cause check_receptor Does the cell line express FPRs? no_effect->check_receptor Possible Cause inconsistent_results->check_solubility Possible Cause check_storage Was the peptide stored correctly? (Aliquoted, -80°C) inconsistent_results->check_storage Possible Cause cytotoxicity->check_conc Possible Cause check_solvent Is the final solvent concentration too high? cytotoxicity->check_solvent Possible Cause solution_dose_response Solution: Perform dose-response experiment. check_conc->solution_dose_response No solution_solubility Solution: Use recommended solvent, vortex/sonicate. check_solubility->solution_solubility No solution_storage Solution: Prepare fresh aliquots, -80°C storage. check_storage->solution_storage No solution_receptor Solution: Verify receptor expression (qPCR, Western Blot). check_receptor->solution_receptor Unsure solution_solvent Solution: Reduce solvent concentration, include vehicle control. check_solvent->solution_solvent Yes

Caption: A decision tree to troubleshoot common issues when working with this compound.

References

Troubleshooting inconsistent results with Wkymvm-NH2 tfa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Wkymvm-NH2 TFA.

Frequently Asked Questions (FAQs)

General

  • Q1: What is this compound? A1: this compound is the trifluoroacetate (B77799) salt of Wkymvm-NH2, a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-Met-NH2). It is a potent agonist for formyl peptide receptors (FPRs), particularly FPR1, FPR2 (also known as FPRL1), and FPR3. It is widely used in research to study inflammatory responses, immune cell activation, and related signaling pathways.

  • Q2: What is the mechanism of action for Wkymvm-NH2? A2: Wkymvm-NH2 binds to and activates FPRs, which are G-protein coupled receptors (GPCRs). This activation triggers a cascade of intracellular signaling events, including the activation of Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), and Protein Kinase C (PKC).[1] This ultimately leads to an increase in intracellular calcium levels, superoxide (B77818) production, and chemotaxis in various immune cells like neutrophils and monocytes.[1][2]

  • Q3: What are the common applications of this compound in research? A3: this compound is frequently used to:

    • Induce and study chemotaxis (cell migration) of immune cells.

    • Stimulate superoxide production in phagocytes.

    • Investigate calcium mobilization and signaling in response to FPR activation.[3]

    • Explore the role of FPRs in inflammatory diseases, autoimmune disorders, and cancer.[4]

Handling and Storage

  • Q4: How should I dissolve this compound? A4: this compound is soluble in water, but for cell-based assays, it is often recommended to first prepare a stock solution in a sterile, organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then further dilute it in the appropriate aqueous buffer or cell culture medium.[5][6] Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% v/v).

  • Q5: What are the recommended storage conditions for this compound? A5: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[6] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[6]

Troubleshooting Guides

Inconsistent Biological Activity

  • Q6: I am observing lower than expected or inconsistent activity with my this compound. What could be the cause? A6: Several factors can contribute to inconsistent results:

    • Peptide Aggregation: Peptides, especially those with hydrophobic residues, can aggregate in solution, reducing their effective concentration and activity.

    • Methionine Oxidation: The methionine residues in Wkymvm-NH2 are susceptible to oxidation, which can alter the peptide's conformation and reduce its binding affinity to FPRs.

    • Improper Storage: Repeated freeze-thaw cycles or improper storage temperatures can lead to peptide degradation.

    • TFA Counterion Interference: The trifluoroacetate (TFA) counterion can sometimes interfere with biological assays.

    • Cellular Response Variability: Factors such as cell passage number, confluency, and receptor desensitization can affect cellular responses.

Solubility and Aggregation Issues

  • Q7: My this compound is difficult to dissolve or appears to be precipitating out of solution. How can I address this? A7: To improve solubility and prevent aggregation:

    • Use of Organic Solvents: Prepare a high-concentration stock solution in 100% DMSO before diluting with aqueous buffers.

    • Sonication: Briefly sonicate the solution to aid in dissolution.

    • pH Adjustment: Ensure the pH of your final working solution is compatible with the peptide's properties.

    • Avoid High Concentrations in Aqueous Buffers: Prepare fresh dilutions from your stock solution for each experiment and avoid storing the peptide at high concentrations in aqueous buffers for extended periods.

Experimental Assay-Specific Troubleshooting

Chemotaxis Assays
  • Q8: I am not observing a clear chemotactic response to this compound. A8:

    • Suboptimal Concentration: Ensure you are using an optimal concentration of Wkymvm-NH2. For HL-60 cells expressing FPRL2, optimal migration is typically observed between 10-50 nM.[7]

    • Cell Health: Use healthy, viable cells at the correct density.

    • Assay Setup: Check your chamber setup, incubation time, and the integrity of the membrane.

    • Receptor Desensitization: Pre-incubation with other FPR agonists can desensitize the receptors. Ensure cells are not over-stimulated before the assay.

Superoxide Production Assays
  • Q9: The superoxide production in my assay is low or inconsistent. A9:

    • Cell Priming: Some cell types may require priming with agents like cytochalasin B to enhance the superoxide response.

    • Timing: The kinetics of superoxide production can be rapid. Ensure your measurement window is appropriate.

    • Reagent Quality: Verify the quality and concentration of your detection reagents (e.g., cytochrome c, lucigenin, or fluorescent probes).

    • EC50 Value: The reported EC50 for superoxide production in neutrophils is around 75 nM.[7] Ensure your concentration range is appropriate to observe a dose-dependent response.

Calcium Mobilization Assays
  • Q10: I am not seeing a significant increase in intracellular calcium upon stimulation with this compound. A10:

    • Dye Loading: Ensure proper loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). Incomplete hydrolysis of the AM ester can lead to poor signal.

    • Cellular Calcium Stores: Verify that intracellular calcium stores are not depleted.

    • Receptor Expression: Confirm that your cells express a sufficient level of functional FPRs.

    • Agonist Concentration: WKYMVm induces calcium mobilization in FPR1 or FPR2 transfected cells at concentrations as low as 0.1 nM.[5] The EC50 for calcium mobilization through FPR2 and FPR3 has been reported to be 75 pM and 3 nM, respectively.[2]

Quantitative Data Summary

ParameterCell Line/SystemValueReference
EC50 for Receptor Activation HL-60-FPRL1 cells2 nM[7]
HL-60-FPRL2 cells80 nM[7]
mFPR-expressing RBL cells1.5 nM (for calcium mobilization)[8]
Optimal Chemotaxis HL-60 cells expressing FPRL210 - 50 nM[7]
EC50 for Superoxide Production Neutrophils75 nM[7]
Calcium Mobilization FPR1/FPR2 transfected ETFR cells0.1 nM[5]
FPR2 expressing cells75 pM (EC50)[2]
FPR3 expressing cells3 nM (EC50)[2]

Experimental Protocols

General Peptide Handling and Stock Solution Preparation

  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Solvent Selection: For a 10 mM stock solution, dissolve the peptide in sterile DMSO. For example, for 1 mg of peptide (MW = 970.13 g/mol with TFA), add the appropriate volume of DMSO.

  • Dissolution: Gently vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Store at -80°C.

Cell-Based Assay Protocol (General Workflow)

  • Cell Culture: Culture your cells of interest (e.g., neutrophils, monocytes, or FPR-transfected cell lines) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Preparation: Harvest cells and wash with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Resuspend the cells at the desired density.

  • This compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Performance: Add the diluted this compound to the cells and measure the desired response (chemotaxis, superoxide production, or calcium mobilization) according to your specific assay protocol.

Visualizations

Wkymvm-NH2 Signaling Pathway

Wkymvm_Signaling Wkymvm Wkymvm-NH2 FPR FPR1/FPRL1 Wkymvm->FPR G_protein Gi/o FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis NADPH_oxidase NADPH Oxidase PKC->NADPH_oxidase activates Superoxide Superoxide Production NADPH_oxidase->Superoxide Actin Actin Polymerization PI3K->Actin regulates Actin->Chemotaxis

Caption: Wkymvm-NH2 signaling cascade.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Inconsistent Experimental Results check_peptide Check Peptide Integrity start->check_peptide check_cells Evaluate Cell Health & Response start->check_cells check_assay Review Assay Protocol start->check_assay solubility Solubility Issues? check_peptide->solubility oxidation Methionine Oxidation? check_peptide->oxidation storage Improper Storage? check_peptide->storage passage High Passage Number? check_cells->passage viability Low Viability? check_cells->viability desensitization Receptor Desensitization? check_cells->desensitization reagents Reagent Quality? check_assay->reagents protocol Protocol Adherence? check_assay->protocol controls Controls Working? check_assay->controls solution_solubility Re-dissolve in DMSO, use fresh aliquot solubility->solution_solubility Yes solution_oxidation Use fresh peptide, store under inert gas oxidation->solution_oxidation Yes solution_storage Aliquot and store at -80°C storage->solution_storage Yes solution_passage Use lower passage cells passage->solution_passage Yes solution_viability Ensure healthy cell culture viability->solution_viability Yes solution_desensitization Avoid pre-stimulation desensitization->solution_desensitization Yes solution_reagents Use fresh, validated reagents reagents->solution_reagents No solution_protocol Strictly follow protocol protocol->solution_protocol No solution_controls Troubleshoot controls first controls->solution_controls No

Caption: Troubleshooting inconsistent results.

References

Validation & Comparative

WRW4: A Potent Antagonist of Wkymvm-NH2 tfa-Mediated Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of cellular signaling, the interplay between agonists and antagonists at specific receptors governs a multitude of physiological and pathological processes. This guide provides a comprehensive comparison of the synthetic hexapeptide WRW4 as a selective antagonist to the activity of Wkymvm-NH2 tfa, a potent agonist for formyl peptide receptors. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed methodologies, and clear visual representations of the underlying molecular interactions.

Introduction to WRW4 and this compound

This compound, a synthetic peptide, is a powerful agonist for Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX).[1][2][3][4] Its binding to FPR2 triggers a cascade of intracellular events, including chemotaxis, calcium mobilization, and the activation of the NADPH oxidase, playing a crucial role in inflammatory responses and immune cell trafficking.[1][5][6][7]

Conversely, WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) identified as a selective and potent antagonist of FPR2.[5][8][9][10] It exerts its inhibitory effects by competitively binding to FPR2, thereby blocking the receptor's activation by agonists like this compound.[5] This antagonism effectively curtails the downstream signaling pathways initiated by agonist binding.[5][8][11][12]

Quantitative Comparison of Antagonistic Activity

The efficacy of WRW4 as an antagonist to this compound activity has been quantified in various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its inhibitory performance.

ParameterAgonistAntagonistValueCell TypeAssay TypeReference
IC50 Wkymvm-NH2WRW40.23 µMFPRL1-expressing RBL-2H3 cellsCompetitive Binding Assay[8][9]
Inhibition of Intracellular Calcium Increase Wkymvm-NH2WRW4Complete InhibitionFPRL1-expressing RBL-2H3 cells, Human NeutrophilsCalcium Mobilization Assay[8][12]
Inhibition of ERK Phosphorylation Wkymvm-NH2WRW4Complete InhibitionFPRL1-expressing RBL-2H3 cellsWestern Blot[11][12]
Inhibition of Chemotaxis Wkymvm-NH2WRW4Complete InhibitionFPRL1-expressing RBL-2H3 cellsChemotaxis Assay[8][12]

Table 1: Quantitative analysis of WRW4 antagonism on this compound-induced cellular responses. The half-maximal inhibitory concentration (IC50) indicates the concentration of WRW4 required to inhibit 50% of the binding of Wkymvm-NH2 to its receptor.

Signaling Pathway: this compound Activation and WRW4 Inhibition

The binding of this compound to the G protein-coupled receptor FPR2 initiates a well-defined signaling cascade. WRW4 acts as a competitive antagonist, physically blocking this initial step.

This compound Signaling and WRW4 Antagonism cluster_membrane Cell Membrane FPR2 FPR2/FPRL1 G_protein G-protein Activation FPR2->G_protein Wkymvm This compound (Agonist) Wkymvm->FPR2 Binds & Activates WRW4 WRW4 (Antagonist) WRW4->FPR2 Competitively Binds & Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC ERK ERK Phosphorylation G_protein->ERK Superoxide Superoxide Generation G_protein->Superoxide IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis

Caption: this compound activates FPR2, initiating downstream signaling. WRW4 competitively antagonizes this interaction.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of WRW4 for the binding of Wkymvm-NH2 to FPRL1.

Methodology:

  • Cell Culture: FPRL1-expressing RBL-2H3 cells are cultured in appropriate media and harvested.

  • Radiolabeling (or Fluorescent Labeling): Wkymvm-NH2 is labeled with a radioactive isotope (e.g., 125I) or a fluorescent tag.

  • Binding Reaction: A fixed concentration of labeled Wkymvm-NH2 is incubated with the FPRL1-expressing cells in the presence of increasing concentrations of unlabeled WRW4.

  • Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by washing the cells.

  • Quantification: The amount of labeled Wkymvm-NH2 bound to the cells is quantified using a gamma counter (for radiolabeled ligand) or a fluorescence plate reader.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of WRW4. The IC50 value is calculated from the resulting dose-response curve.[12]

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of WRW4 to inhibit Wkymvm-NH2-induced intracellular calcium release.

Methodology:

  • Cell Loading: Cells (e.g., human neutrophils or FPRL1-expressing RBL-2H3 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of WRW4 for a specified period.

  • Agonist Stimulation: Wkymvm-NH2 is added to the cells to stimulate calcium release.

  • Fluorescence Monitoring: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis: The peak fluorescence intensity, representing the magnitude of the calcium response, is measured. The inhibitory effect of WRW4 is determined by comparing the response in the presence and absence of the antagonist.[13]

Experimental Workflow for Calcium Mobilization Assay Start Start Load_Dye Load cells with calcium-sensitive dye Start->Load_Dye Measure_Baseline Measure baseline fluorescence Load_Dye->Measure_Baseline Pre_incubate Pre-incubate with WRW4 Measure_Baseline->Pre_incubate Stimulate Stimulate with This compound Pre_incubate->Stimulate Monitor_Fluorescence Monitor fluorescence (calcium release) Stimulate->Monitor_Fluorescence Analyze Analyze data to determine inhibition Monitor_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for assessing WRW4's inhibition of this compound-induced calcium mobilization.

Logical Relationship: Competitive Antagonism

The relationship between WRW4 and this compound at the FPR2 receptor is a classic example of competitive antagonism. This means that both molecules vie for the same binding site on the receptor. The outcome of this competition is dependent on the relative concentrations and binding affinities of the agonist and antagonist.

Logical Relationship: Competitive Antagonism cluster_outcome Possible Outcomes Agonist This compound (Agonist) Binding_Site Common Binding Site Agonist->Binding_Site Antagonist WRW4 (Antagonist) Antagonist->Binding_Site Receptor FPR2 Receptor Agonist_Bound Agonist Binds Receptor->Agonist_Bound High Agonist Conc. Antagonist_Bound Antagonist Binds Receptor->Antagonist_Bound High Antagonist Conc. Binding_Site->Receptor Activation Receptor Activation & Cellular Response No_Activation No Receptor Activation Agonist_Bound->Activation Antagonist_Bound->No_Activation

Caption: Competitive antagonism between WRW4 and this compound at the FPR2 receptor binding site.

Conclusion

The experimental data unequivocally demonstrates that WRW4 is a potent and specific antagonist of this compound activity at the FPR2 receptor. Its ability to competitively inhibit agonist binding and subsequent downstream signaling pathways, such as calcium mobilization, ERK phosphorylation, and chemotaxis, is well-documented. The provided IC50 value of 0.23 µM serves as a critical benchmark for its inhibitory efficacy. For researchers investigating FPR2-mediated signaling in inflammation, immunity, and neurodegenerative diseases, WRW4 represents an invaluable tool for dissecting these complex pathways and for the potential development of novel therapeutic interventions.

References

Validating the Bioactivity of a New Batch of Wkymvm-NH2 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of a new batch of the synthetic hexapeptide, Wkymvm-NH2 TFA. As a potent agonist of formyl peptide receptors (FPRs), this compound plays a significant role in modulating inflammatory and immune responses. Ensuring the consistent potency and efficacy of new batches is critical for reproducible research and development. This document outlines key experimental protocols, presents a comparative analysis with other FPR agonists, and provides visual aids to understand the underlying signaling pathways and experimental workflows.

Introduction to this compound and Formyl Peptide Receptors

Wkymvm-NH2 is a synthetic hexapeptide known for its anti-inflammatory and immunostimulatory properties.[1] It primarily exerts its effects by activating the formyl peptide receptor (FPR) family, which are G-protein coupled receptors (GPCRs).[1][2] In humans, this family includes FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3.[3][4] Wkymvm-NH2 has a particularly high affinity for FPR2.[5][6] Activation of these receptors on various immune cells, including neutrophils and monocytes, triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, superoxide (B77818) production, and cytokine release.[2][7][8]

Mechanism of Action: FPR Signaling Pathway

Upon binding of an agonist like Wkymvm-NH2, FPRs undergo a conformational change, leading to the activation of heterotrimeric G-proteins. This initiates several downstream signaling cascades, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key secondary messenger in many cellular processes. These signaling events ultimately lead to the physiological responses characteristic of FPR activation.[4][9]

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Wkymvm Wkymvm-NH2 FPR FPR Wkymvm->FPR G_protein Gαβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC PKC DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Superoxide Production, Cytokine Release) Ca_ER->Cellular_Response MAPK MAPK (ERK, p38) PKC->MAPK Activates MAPK->Cellular_Response

FPR Signaling Pathway activated by Wkymvm-NH2.

Experimental Workflow for Bioactivity Validation

A systematic approach is essential to validate the bioactivity of a new batch of this compound. The following workflow outlines a series of key experiments to confirm its potency and efficacy.

Experimental_Workflow start New Batch of This compound solubilize Solubilization & Concentration Determination start->solubilize calcium_assay Calcium Mobilization Assay (e.g., in HL-60 cells) solubilize->calcium_assay chemotaxis_assay Chemotaxis Assay (e.g., using human neutrophils) solubilize->chemotaxis_assay superoxide_assay Superoxide Production Assay (e.g., using neutrophils) solubilize->superoxide_assay data_analysis Data Analysis & EC50 Calculation calcium_assay->data_analysis chemotaxis_assay->data_analysis superoxide_assay->data_analysis comparison Comparison with Reference Standard & Alternatives data_analysis->comparison end Batch Validation Complete comparison->end

Experimental workflow for validating this compound bioactivity.

Comparison with Alternative FPR Agonists

The bioactivity of this compound can be benchmarked against other known FPR agonists. The following table summarizes the half-maximal effective concentrations (EC50) of Wkymvm-NH2 and its alternatives in various functional assays.

AgonistTarget Receptor(s)AssayCell TypeEC50
Wkymvm-NH2 FPR2 > FPR1 > FPR3Calcium MobilizationHL-60-FPRL1 (FPR2)2 nM[10]
Calcium MobilizationHL-60-FPRL2 (FPR3)80 nM[10]
Calcium MobilizationRBL-2H3-mFPR1.5 nM[11]
Superoxide ProductionNeutrophils75 nM[10]
fMLP FPR1 > FPR2Calcium MobilizationRBL-2H3-mFPR200 nM[11]
Superoxide ProductionNeutrophils~10 nM
Annexin A1 (AnxA1) FPR2/ALXCalcium MobilizationHEK293-FPR2/ALX~6 nM
Compound 43 FPR1 and FPR2Calcium MobilizationCHO-hFPR244 nM[2]
Chemotaxis Inhibition (fMLP-induced)Neutrophils (PMN)0.64 µM

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FPR activation.

Materials:

  • HL-60 cells stably expressing the formyl peptide receptor of interest (e.g., FPR2).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • This compound and reference agonists.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Preparation: Culture and harvest HL-60 cells.

  • Dye Loading: Resuspend cells in assay buffer containing the calcium-sensitive dye and incubate according to the dye manufacturer's instructions to allow for dye loading.

  • Washing: Centrifuge the cells to remove excess dye and resuspend in fresh assay buffer.

  • Plating: Dispense the cell suspension into a 96-well black, clear-bottom plate.

  • Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record baseline fluorescence, then inject the agonist solutions and continue recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each agonist concentration and plot a dose-response curve to determine the EC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed cell migration.

Materials:

  • Human neutrophils, isolated from fresh human blood.

  • Chemotaxis chamber (e.g., Boyden chamber or similar multi-well format with a porous membrane).

  • Assay medium (e.g., RPMI with 0.1% BSA).

  • This compound and reference agonists.

  • Cell staining and counting reagents.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.

  • Chamber Setup: Prepare serial dilutions of this compound in the lower wells of the chemotaxis chamber.

  • Cell Seeding: Place the porous membrane over the lower wells and add a suspension of neutrophils to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

  • Cell Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the lower side of the membrane.

  • Data Analysis: Plot the number of migrated cells against the agonist concentration to generate a dose-response curve and calculate the EC50.

Superoxide Production Assay

This assay measures the production of reactive oxygen species (ROS) by activated neutrophils.

Materials:

  • Human neutrophils.

  • Assay buffer.

  • Cytochrome c or a similar indicator for superoxide.

  • This compound and reference agonists.

  • Spectrophotometer.

Protocol:

  • Neutrophil Preparation: Isolate and resuspend neutrophils in assay buffer.

  • Assay Setup: In a 96-well plate, add neutrophil suspension, cytochrome c, and serial dilutions of this compound.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the change in absorbance over time at the appropriate wavelength for reduced cytochrome c.

  • Data Analysis: The rate of change in absorbance is proportional to the rate of superoxide production. Plot the rate of superoxide production against the agonist concentration to determine the EC50 value.

References

A Comparative Guide to the Cross-Reactivity of Wkymvm-NH2 with Formyl Peptide Receptor (FPR) Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic hexapeptide Wkymvm-NH2's (also referred to as WKYMVm) cross-reactivity with the human Formyl Peptide Receptor (FPR) subtypes: FPR1, FPR2/ALX, and FPR3. The information presented is supported by experimental data from peer-reviewed literature to aid in the design of targeted research and development programs.

Introduction

Wkymvm-NH2 is a potent immunomodulatory peptide that elicits a range of cellular responses, including chemotaxis, calcium mobilization, and superoxide (B77818) production, primarily in immune cells.[1] Its biological effects are mediated through its interaction with the FPR family of G protein-coupled receptors (GPCRs). Understanding the selectivity and potency of Wkymvm-NH2 for each FPR subtype is critical for elucidating its mechanism of action and for the development of selective therapeutic agents.

Comparative Analysis of Wkymvm-NH2 Activity on FPR Subtypes

Experimental data indicates that Wkymvm-NH2 exhibits a preference for FPR2, displaying the highest potency for this subtype. Its activity at FPR1 and FPR3 is considerably weaker.[2][3][4] This is most evident in functional assays such as calcium mobilization, where picomolar concentrations of Wkymvm-NH2 are sufficient to activate FPR2, while nanomolar concentrations are required to elicit a response from FPR1 and FPR3.[4]

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) of Wkymvm-NH2 for inducing calcium mobilization in cells expressing the respective human FPR subtypes. It is important to note that while the trend of FPR2 > FPR3 > FPR1 in terms of potency is consistent, the absolute EC50 values may vary between different studies and experimental systems.

Receptor SubtypeAssayCell LineEC50 Value (nM)Reference
FPR1 Calcium MobilizationRBL-2H3 cells47
FPR2/ALX Calcium MobilizationHL-60 cells0.075[1]
FPR3 Calcium MobilizationHL-60 cells3[1]

Signaling Pathways

Upon activation by Wkymvm-NH2, FPRs couple to inhibitory G proteins (Gi), initiating a cascade of intracellular signaling events. The primary pathways include the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Downstream of these events, the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated Protein Kinase (MAPK) pathways are also engaged, leading to various cellular responses.[2][4]

FPR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Wkymvm-NH2 Wkymvm-NH2 FPR FPR (1, 2, or 3) Wkymvm-NH2->FPR G_protein Gi/o FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production, Degranulation) Ca_ER->Cellular_Response PKC->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

FPR Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of Wkymvm-NH2 for FPR subtypes.

Materials:

  • Membrane preparations from cells stably expressing human FPR1, FPR2, or FPR3.

  • Radiolabeled ligand (e.g., [3H]fMLF for FPR1, or another suitable radioligand for FPR2 and FPR3).

  • Wkymvm-NH2 TFA salt.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of Wkymvm-NH2.

  • Add a fixed concentration of the radiolabeled ligand to each well.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of Wkymvm-NH2 that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare serial dilutions of Wkymvm-NH2 C Add cell membranes expressing FPR subtype A->C B Add fixed concentration of radioligand B->C D Incubate to reach equilibrium C->D E Rapid filtration to separate bound and free ligand D->E F Wash filters E->F G Measure radioactivity F->G H Data analysis (IC50 -> Ki) G->H

Competitive Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of Wkymvm-NH2 in inducing calcium mobilization via FPR subtypes.

Materials:

  • Cells stably expressing human FPR1, FPR2, or FPR3 (e.g., HL-60 or RBL-2H3).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium.

  • This compound salt.

  • Fluorometric imaging plate reader (FLIPR) or a flow cytometer.

Procedure:

  • Harvest cells and resuspend them in HBSS.

  • Load the cells with the calcium-sensitive dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye and resuspend them in HBSS with calcium.

  • Pipette the cell suspension into a 96-well plate.

  • Measure the baseline fluorescence for a short period.

  • Add varying concentrations of Wkymvm-NH2 to the wells.

  • Immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity is used to determine the EC50 value.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to induce directed cell migration.

Objective: To quantify the chemotactic response of immune cells (e.g., neutrophils) to Wkymvm-NH2.

Materials:

  • Isolated human neutrophils or a suitable myeloid cell line.

  • Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pores).

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).

  • This compound salt.

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Place different concentrations of Wkymvm-NH2 in the lower wells of the Boyden chamber.

  • Place the microporous membrane over the lower wells.

  • Add a suspension of neutrophils in chemotaxis buffer to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • After incubation, remove the membrane, wipe off the non-migrated cells from the top surface.

  • Fix and stain the migrated cells on the bottom surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Plot the number of migrated cells against the concentration of Wkymvm-NH2 to determine the optimal chemotactic concentration.

Superoxide Production Assay (Cytochrome c Reduction)

This assay measures the production of extracellular superoxide anions by activated phagocytes.

Objective: To determine the potency (EC50) of Wkymvm-NH2 in stimulating superoxide production in neutrophils.

Materials:

  • Isolated human neutrophils.

  • Cytochrome c from horse heart.

  • Superoxide dismutase (SOD) as a control.

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • This compound salt.

  • Spectrophotometer (plate reader).

Procedure:

  • Isolate neutrophils from fresh human blood.

  • Resuspend the neutrophils in HBSS.

  • In a 96-well plate, add the neutrophil suspension.

  • Add cytochrome c to each well.

  • For control wells, add SOD to scavenge superoxide.

  • Add varying concentrations of Wkymvm-NH2 to stimulate the cells.

  • Immediately measure the change in absorbance at 550 nm over time.

  • The rate of cytochrome c reduction is proportional to the amount of superoxide produced. Calculate the EC50 value from the concentration-response curve.

Conclusion

The available data strongly indicates that Wkymvm-NH2 is a potent, FPR2-preferring agonist. Its ability to activate FPR2 at picomolar concentrations, compared to the nanomolar concentrations required for FPR1 and FPR3, highlights its potential as a selective tool for studying FPR2-mediated signaling and as a starting point for the development of FPR2-targeted therapeutics. Researchers should consider this differential potency when designing experiments and interpreting results related to the biological effects of Wkymvm-NH2. Further studies providing direct comparative binding affinities (Ki values) for all three FPR subtypes would be beneficial for a more complete understanding of its cross-reactivity profile.

References

A Researcher's Guide to Quality Control in Wkymvm-NH2 TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential quality control measures for experiments involving the synthetic peptide Wkymvm-NH2 TFA. It also offers a comparative analysis of this compound with other common agonists of the Formyl Peptide Receptor 2 (FPR2), supported by experimental data and detailed protocols for key functional assays.

Understanding this compound

Wkymvm-NH2 is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) that acts as a potent agonist for the G protein-coupled receptor, Formyl Peptide Receptor 2 (FPR2), and to a lesser extent, FPR1 and FPR3. It is a valuable tool for studying a variety of cellular processes, including inflammation, immune responses, and angiogenesis. The trifluoroacetate (B77799) (TFA) salt is a common formulation for this peptide.

Critical Quality Control Measures for Synthetic Peptides

Ensuring the quality of synthetic peptides like this compound is paramount for the reliability and reproducibility of experimental results. The following quality control (QC) measures should be considered standard practice.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthetic peptide. It separates the target peptide from impurities that can arise during synthesis, such as truncated or deletion sequences. For most cell-based assays, a purity of ≥95% is recommended.

Identity Confirmation: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthetic peptide by verifying its molecular weight. This ensures that the correct peptide sequence was synthesized.

Peptide Quantification: Amino Acid Analysis (AAA)

Amino Acid Analysis is a technique used to determine the exact amount of peptide in a lyophilized powder, which can also contain water and salts. This is crucial for accurate dosing in experiments.

Counter-ion (TFA) Content

Trifluoroacetic acid is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product. High concentrations of TFA can be toxic to cells. Therefore, it is important to be aware of the TFA content. For sensitive cell-based assays, researchers may consider exchanging the TFA salt for a more biocompatible one, such as acetate (B1210297) or hydrochloride.

Endotoxin (B1171834) Contamination

Endotoxins, which are lipopolysaccharides from the cell walls of gram-negative bacteria, can cause significant and unwanted immune responses in cellular assays. It is crucial to ensure that the peptide preparation has low endotoxin levels. For most in vitro cellular assays, a recommended limit is ≤0.01 EU/µg of peptide.

Performance Comparison: this compound vs. Alternative FPR2 Agonists

The following table summarizes the reported bioactivity of Wkymvm-NH2 and other common FPR2 agonists. It is important to note that these values are compiled from various sources and experimental conditions may differ.

AgonistReceptor Target(s)Reported EC50 ValuesKey Characteristics
Wkymvm-NH2 FPR2 >> FPR1, FPR3 ~75 pM - 2 nM (Calcium mobilization in FPR2-expressing cells) [1][2][3]Potent and selective synthetic peptide agonist.
N-Formylmethionyl-leucyl-phenylalanine (fMLF)FPR1 > FPR2~50 nM (Calcium mobilization in FPR1-expressing cells); ~5 µM (Calcium mobilization in FPR2-expressing cells)[4]Bacterial-derived peptide, classic chemoattractant, more potent at FPR1.
Lipoxin A4 (LXA4)FPR2/ALXLow nanomolar rangeEndogenous lipid mediator with pro-resolving and anti-inflammatory effects.
Annexin A1 (and its N-terminal peptides, e.g., Ac2-26)FPR2~6 nM (for full-length Annexin A1 in calcium mobilization)[5]Endogenous protein with anti-inflammatory properties.
Resolvin D1 (RvD1)FPR2/ALX, GPR32Low nanomolar rangeEndogenous lipid mediator derived from omega-3 fatty acids with potent pro-resolving actions.

Key Experimental Protocols

Below are detailed protocols for common functional assays used to characterize the activity of this compound and other FPR2 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells expressing FPR2 (e.g., HEK293-FPR2, HL-60 cells)

  • This compound and other agonists

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS/HEPES buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the reader to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Inject the this compound or other agonists at various concentrations and record the fluorescence signal for 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Calculate EC50 values from the dose-response curves.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to induce directed cell migration.

Materials:

  • Chemotactic cells (e.g., neutrophils, monocytes, or FPR2-expressing cell lines)

  • This compound and other chemoattractants

  • Boyden chamber apparatus with microporous membranes (e.g., 5 or 8 µm pore size, depending on the cell type)

  • Cell culture medium with low serum

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Preparation:

    • Rehydrate the cells in serum-free or low-serum medium.

    • Prepare dilutions of this compound or other chemoattractants in the same medium.

  • Assay Setup:

    • Add the chemoattractant solutions to the lower wells of the Boyden chamber.

    • Place the microporous membrane over the lower wells.

    • Add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to determine the optimal chemotactic concentration.

Superoxide (B77818) Production Assay (NADPH Oxidase Activity)

This assay measures the production of superoxide, a reactive oxygen species, by activated phagocytes.

Materials:

  • Phagocytic cells (e.g., neutrophils, monocytes)

  • This compound and other stimuli

  • Cytochrome c or a fluorescent probe for superoxide (e.g., Dihydroethidium - DHE)

  • Superoxide dismutase (SOD) as a negative control

  • Spectrophotometer or fluorescence plate reader

Protocol (using Cytochrome c):

  • Cell Preparation: Isolate and resuspend phagocytic cells in a suitable buffer (e.g., HBSS).

  • Assay Mixture: In a 96-well plate, prepare a reaction mixture containing the cells, cytochrome c (e.g., 50-100 µM), and with or without SOD (as a control for specificity).

  • Stimulation: Add this compound or other agonists to initiate superoxide production.

  • Measurement: Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide leads to an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of superoxide production by determining the SOD-inhibitable rate of cytochrome c reduction.

Visualizations

This compound Experimental Workflow

G This compound Experimental Workflow cluster_qc Quality Control cluster_exp Functional Assays qc1 Purity (HPLC ≥95%) qc2 Identity (Mass Spec) qc3 Peptide Content (AAA) qc4 Endotoxin Test (≤0.01 EU/µg) exp1 Calcium Mobilization exp2 Chemotaxis exp3 Superoxide Production prep Peptide Preparation (this compound) cluster_qc cluster_qc prep->cluster_qc Verification data Data Analysis & Comparison cluster_exp cluster_exp cluster_qc->cluster_exp Proceed to Experiments cluster_exp->data

Caption: A typical workflow for experiments using this compound.

FPR2 Signaling Pathway

FPR2_Signaling Simplified FPR2 Signaling Pathway ligand Wkymvm-NH2 receptor FPR2 ligand->receptor g_protein Gαi / Gβγ receptor->g_protein Activation plc PLC g_protein->plc pi3k PI3K g_protein->pi3k pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces nadph_oxidase NADPH Oxidase pkc->nadph_oxidase Activates ca_release->pkc akt Akt pi3k->akt mapk MAPK (ERK, p38) akt->mapk chemotaxis Chemotaxis mapk->chemotaxis superoxide Superoxide (O₂⁻) nadph_oxidase->superoxide

Caption: Key signaling events following FPR2 activation by Wkymvm-NH2.

References

A Comparative Guide to the In Vitro and In Vivo Effects of WKYMVm-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of the synthetic hexapeptide WKYMVm-NH2 TFA, a potent agonist of formyl peptide receptors (FPRs). The information presented is supported by experimental data to aid in the evaluation of its potential for research and therapeutic development.

Introduction

This compound is a synthetic peptide that has garnered significant interest for its ability to modulate the activity of the innate immune system. It primarily acts as a potent agonist for formyl peptide receptors, a class of G protein-coupled receptors crucial in mediating inflammatory responses.[1][2] This guide summarizes the key biological activities of this compound, presenting a comparative overview of its effects in both laboratory-based cellular assays (in vitro) and within living organisms (in vivo).

Mechanism of Action

This compound exerts its effects by binding to and activating formyl peptide receptors (FPRs), with a particularly high affinity for FPR2 (also known as FPRL1).[3][4] Upon binding, it initiates a cascade of intracellular signaling events that are fundamental to its diverse biological activities. The primary signaling pathways activated by this compound are depicted in the diagram below.

This compound Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Responses WKYMVm This compound FPR FPRs (FPR1, FPR2/FPRL1) WKYMVm->FPR G_protein Gαi / Gβγ FPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG MAPK MAPK Pathway (ERK, p38) PI3K->MAPK PKC Protein Kinase C (PKC) Superoxide (B77818) Superoxide Production (NADPH Oxidase) PKC->Superoxide IP3_DAG->PKC Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Proliferation Cell Proliferation MAPK->Proliferation Cytokine Cytokine Release MAPK->Cytokine

This compound initiates signaling through FPRs.

In Vitro Effects of this compound

The in vitro activities of this compound have been characterized in various cell-based assays, demonstrating its potent effects on immune and epithelial cells.

Parameter Cell Type Effect Quantitative Data Reference
Receptor Activation HL-60 cells expressing FPRL1AgonistEC50: 2 nM[3]
HL-60 cells expressing FPRL2AgonistEC50: 80 nM[3]
mFPR-expressing RBL cellsAgonistEC50: 1.5 nM[2]
Chemotaxis HL-60 cells expressing FPRL2Induction of cell migrationOptimal at 10-50 nM[3]
Superoxide Production NeutrophilsStimulation of NADPH oxidaseEC50: 75 nM[3]
Cell Proliferation Caco-2 cellsInduction of proliferationEffective at 10-1000 nM[1]
Calcium Mobilization mFPR-expressing RBL cellsInduction of intracellular Ca²⁺ fluxMore potent than fMLF[2]

In Vivo Effects of this compound

In vivo studies have highlighted the therapeutic potential of this compound in various animal models of disease, primarily demonstrating its anti-inflammatory and immunomodulatory properties.

Disease Model Animal Dosage Key Findings Reference
Ulcerative Colitis (DSS-induced) C57BL/6 mice8 mg/kg (six times over 5 days)Ameliorated disease severity, reduced bleeding and stool scores, modulated cytokine profiles (IL-17, IFN-γ, IL-6, IL-1β, TNF-α).[1]
Sepsis (CLP model) ICR mice4 mg/kg (twice daily for 2 days)Increased survival rate.[5]
Acute Lung Injury Mice2.5 and 5 mg/kg/day (for 4 days)Decreased proinflammatory cytokines (TNF-α, IL-6, IL-1β).[6]
Emergency Granulopoiesis C57BL/6 mice4, 20, 40 mg/kg (i.p.)Increased neutrophil numbers in a sepsis model.[7]

Comparison with Alternatives

This compound is often compared to the classical formyl peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP). Experimental data suggests that this compound is a more potent agonist for the mouse FPR (mFPR) than fMLP, inducing a comparable calcium response at a much lower concentration (EC50 of 1.5 nM for WKYMVm vs. 200 nM for fMLP).[2] This indicates a higher affinity and efficacy of this compound for at least some members of the FPR family.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of common experimental workflows used to assess the activity of this compound.

Chemotaxis Assay Workflow

This workflow outlines the general steps for assessing the chemotactic potential of this compound.

Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep 1. Prepare cell suspension (e.g., neutrophils, monocytes) chamber_prep 2. Prepare chemotaxis chamber (e.g., Boyden chamber) cell_prep->chamber_prep add_peptide 3. Add this compound to lower chamber chamber_prep->add_peptide add_cells 4. Add cells to upper chamber add_peptide->add_cells incubation 5. Incubate to allow cell migration add_cells->incubation stain_cells 6. Fix and stain migrated cells incubation->stain_cells quantify 7. Quantify migrated cells (microscopy or plate reader) stain_cells->quantify

General workflow for a chemotaxis assay.
Superoxide Production Assay Workflow

This diagram illustrates a typical workflow for measuring superoxide generation in response to this compound.

Superoxide Production Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep 1. Isolate and prepare cells (e.g., neutrophils) reagent_prep 2. Prepare detection reagent (e.g., cytochrome c, lucigenin) cell_prep->reagent_prep add_cells_reagent 3. Add cells and reagent to a microplate reagent_prep->add_cells_reagent add_peptide 4. Add this compound to stimulate cells add_cells_reagent->add_peptide measurement 5. Measure signal change (absorbance or luminescence) over time add_peptide->measurement calculation 6. Calculate rate of superoxide production measurement->calculation

Workflow for superoxide production measurement.
Intracellular Calcium Mobilization Assay Workflow

This diagram outlines the process for measuring changes in intracellular calcium levels following stimulation with this compound.

Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep 1. Seed cells in a microplate dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_prep->dye_loading baseline 3. Measure baseline fluorescence dye_loading->baseline add_peptide 4. Inject this compound baseline->add_peptide kinetic_read 5. Record kinetic fluorescence changes add_peptide->kinetic_read data_analysis 6. Analyze fluorescence ratio to determine [Ca²⁺]i changes kinetic_read->data_analysis

Workflow for intracellular calcium measurement.

Logical Relationship between In Vitro and In Vivo Effects

The in vitro activities of this compound provide a mechanistic basis for its observed in vivo effects. The following diagram illustrates this logical connection.

In Vitro to In Vivo Correlation cluster_invitro In Vitro Observations cluster_invivo In Vivo Outcomes receptor_activation FPR Activation cell_migration Chemotaxis of Immune Cells receptor_activation->cell_migration ros_production Superoxide Production receptor_activation->ros_production cytokine_modulation Cytokine Release Modulation receptor_activation->cytokine_modulation inflammation_resolution Resolution of Inflammation (e.g., Colitis, Lung Injury) cell_migration->inflammation_resolution immune_response Enhanced Immune Response (e.g., Sepsis) ros_production->immune_response cytokine_modulation->inflammation_resolution cytokine_modulation->immune_response

Connecting in vitro actions to in vivo effects.

Conclusion

This compound is a potent and selective agonist of formyl peptide receptors, particularly FPR2/FPRL1. Its in vitro effects, including the induction of chemotaxis, superoxide production, and cell proliferation, translate into significant therapeutic potential in vivo, as demonstrated in models of inflammatory diseases and sepsis. The comprehensive data presented in this guide provides a foundation for researchers and drug developers to objectively evaluate the utility of this compound in their specific areas of interest. Further research, including direct comparative studies with other FPR agonists and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial in fully elucidating its therapeutic window and potential clinical applications.

References

Reproducibility of WKYMVm-NH2 TFA Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental reproducibility and performance of WKYMVm-NH2 TFA, a potent synthetic hexapeptide agonist of formyl peptide receptors (FPRs), with other commonly used FPR agonists. By presenting quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of signaling pathways and workflows, this document aims to equip researchers with the necessary information to evaluate the suitability of this compound for their specific research needs.

Introduction to this compound and Alternatives

This compound is a synthetic peptide that has garnered significant interest for its ability to potently activate FPRs, a class of G protein-coupled receptors crucial for innate immunity and inflammatory responses. It primarily acts as a strong agonist for FPR2 (also known as FPRL1), with weaker affinity for FPR1 and FPR3.[1] Its ability to stimulate leukocyte functions such as chemotaxis, superoxide (B77818) production, and calcium mobilization makes it a valuable tool in studying inflammation, immune responses, and potential therapeutic interventions for various diseases.[2][3]

For a comprehensive evaluation, this guide compares this compound with two other well-characterized FPR agonists:

  • N-Formyl-methionyl-leucyl-phenylalanine (fMLF): A classical bacterial-derived peptide that is a potent agonist for FPR1 and is widely used as a standard for studying neutrophil activation.[1]

  • MMK-1: A synthetic peptide that is a highly potent and selective agonist for FPR2.[4][5][6][7]

Data Presentation: Comparative Efficacy of FPR Agonists

The reproducibility of experimental results can be inferred by comparing the consistency of reported efficacy values (such as EC50) across different studies and experimental setups. The following tables summarize the reported EC50 values for this compound and its alternatives in key functional assays.

Table 1: Calcium Mobilization in FPR-Expressing Cells

AgonistCell LineReceptorReported EC50 (nM)Reference(s)
This compound HL-60FPRL1 (FPR2)2[8]
HL-60FPRL2 (FPR3)80[8]
RBL-2H3mFPR47[9]
HEK293hFPR275 pM[1]
HEK293hFPR33 nM[1]
fMLF PMNsEndogenous>20 (for significant Ca2+ mobilization)[10]
RBL-2H3hFPR~1 (inferred)[11]
RBL-2H3mFPR200[11]
MMK-1 HEK293hFPR2 (FPRL1)<2[6]
HEK293mFPR21[4][5]
HEK293hFPR1>10000[4][5][6]

Table 2: Neutrophil Chemotaxis

AgonistCell TypeAssay TypeEffective ConcentrationReference(s)
This compound Human NeutrophilsBoyden ChamberOptimal at 10-50 nM[8]
fMLF Human NeutrophilsMicrofluidicHierarchy: fMLP > CXCL8 > CXCL2 > LTB4[12]
MMK-1 Human NeutrophilsNot specifiedInduces migration[4][5]

Note on Reproducibility: The reported EC50 values for this compound, particularly for FPR2 activation, are generally consistent in the low nanomolar to picomolar range across different studies and cell systems. This suggests a good degree of reproducibility for its in vitro biological activity. Similarly, fMLF and MMK-1 show consistent potency for their respective primary targets (FPR1 and FPR2). Minor variations in absolute values can be attributed to differences in experimental conditions, cell types, and assay formats.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental findings. Below are protocols for two key assays used to characterize FPR agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 or HL-60) stably expressing the formyl peptide receptor of interest (FPR1, FPR2, or FPR3) in appropriate media.
  • Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a probenecid (B1678239) solution (to prevent dye leakage) in a buffered salt solution (e.g., HBSS).
  • Remove the culture medium from the cells and add the dye-loading buffer.
  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

3. Agonist Preparation:

  • Prepare serial dilutions of this compound and other agonists (fMLF, MMK-1) in the assay buffer.

4. Measurement:

  • Wash the cells with the assay buffer to remove excess dye.
  • Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence.
  • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

5. Data Analysis:

  • Determine the peak fluorescence response for each agonist concentration.
  • Plot the response as a function of agonist concentration and fit the data to a dose-response curve to calculate the EC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to induce directed migration of neutrophils.

1. Neutrophil Isolation:

  • Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
  • Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI).

2. Assay Setup:

  • Use a Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
  • Add the chemoattractant solution (this compound, fMLF, or MMK-1) at various concentrations to the lower wells.
  • Add the neutrophil suspension to the upper wells.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified incubator for a set period (e.g., 60-90 minutes) to allow for cell migration.

4. Quantification of Migration:

  • After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane.
  • Count the number of migrated cells in several high-power fields under a microscope.
  • Alternatively, quantify migration by measuring the amount of a fluorescent dye (pre-loaded into the cells) that has moved to the lower chamber.

5. Data Analysis:

  • Plot the number of migrated cells (or fluorescence intensity) against the chemoattractant concentration to determine the optimal chemotactic concentration.

Mandatory Visualization

Signaling Pathways

The activation of FPRs by agonists like this compound triggers a cascade of intracellular signaling events that mediate various cellular responses. The following diagram illustrates the key signaling pathways involved.

FPR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Responses WKYMVm-NH2 WKYMVm-NH2 FPR FPR (FPR1/FPR2) WKYMVm-NH2->FPR Agonist Binding G_protein Gαi/Gβγ FPR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca2_release->Chemotaxis Superoxide Superoxide Production PKC->Superoxide AKT Akt/PKB PI3K->AKT Activates AKT->Chemotaxis AKT->Superoxide Raf Raf Ras->Raf MEK MEK Raf->MEK ERK MAPK/ERK MEK->ERK ERK->Chemotaxis Gene_expression Gene Expression ERK->Gene_expression

Caption: FPR Signaling Pathway activated by WKYMVm-NH2.

Experimental Workflow

The following diagram outlines the general workflow for assessing the activity of FPR agonists.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., FPR-transfected cells or primary neutrophils) ca_assay Calcium Mobilization Assay cell_culture->ca_assay chemotaxis_assay Chemotaxis Assay cell_culture->chemotaxis_assay erk_assay MAPK/ERK Phosphorylation Assay cell_culture->erk_assay agonist_prep Agonist Preparation (WKYMVm-NH2, fMLF, MMK-1) agonist_prep->ca_assay agonist_prep->chemotaxis_assay agonist_prep->erk_assay dose_response Dose-Response Curves ca_assay->dose_response chemotaxis_assay->dose_response erk_assay->dose_response ec50 EC50 Calculation dose_response->ec50 statistical_analysis Statistical Analysis ec50->statistical_analysis comparison Comparative Efficacy and Reproducibility statistical_analysis->comparison

Caption: General workflow for FPR agonist characterization.

Conclusion

This compound is a potent and relatively reproducible agonist for formyl peptide receptors, particularly FPR2. The consistency of its reported EC50 values across multiple studies suggests that experimental results using this peptide can be reliably reproduced when standardized protocols are followed. In comparison to the classical FPR1 agonist fMLF and the selective FPR2 agonist MMK-1, this compound offers a valuable tool for investigating the broader roles of FPRs in health and disease. The choice of agonist will ultimately depend on the specific research question, with fMLF being ideal for FPR1-centric studies, MMK-1 for highly selective FPR2 investigations, and this compound for potent, broad-spectrum FPR activation with a preference for FPR2. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers to design and interpret experiments involving these important immunomodulatory peptides.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.